2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEZLLCPUDLUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397285 | |
| Record name | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99368-67-9 | |
| Record name | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. It delves into the primary and alternative synthesis routes, offering detailed experimental protocols, mechanistic insights, and critical analysis of the experimental choices. The guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical transformations, ensuring both scientific integrity and practical applicability.
Introduction: Significance of this compound
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. The unique arrangement of its substituents—a chloro group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position—imparts a distinct reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules. The trifluoromethyl group is a well-known bioisostere for a methyl group, often enhancing metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The chloro and nitro groups serve as reactive handles for further chemical modifications, such as nucleophilic aromatic substitution and reduction, respectively.
This guide will focus on the most prevalent and practical synthetic route to this valuable compound, which proceeds through the nitration of a 2-hydroxypyridine precursor followed by a chlorination step. Alternative, less common pathways will also be discussed to provide a comprehensive understanding of the available synthetic strategies.
Primary Synthesis Pathway: A Two-Step Approach
The most widely adopted and scalable synthesis of this compound involves a two-step sequence starting from 2-hydroxy-3-(trifluoromethyl)pyridine. This pathway is favored due to the ready availability of the starting material and the generally high yields and selectivity of each step.
Step 1: Nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine
The first step is an electrophilic aromatic substitution reaction where 2-hydroxy-3-(trifluoromethyl)pyridine is nitrated to yield 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine.
The nitration of the pyridine ring is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
The regioselectivity of the nitration is dictated by the directing effects of the existing substituents on the pyridine ring. The hydroxyl group at the 2-position is a strong activating group and an ortho-, para-director. The trifluoromethyl group at the 3-position is a strong deactivating group and a meta-director. The interplay of these electronic effects directs the incoming electrophile (NO₂⁺) to the 5-position, which is para to the activating hydroxyl group and meta to the deactivating trifluoromethyl group. This leads to the highly selective formation of the desired 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine isomer.
Diagram 1: Synthesis Pathway - Step 1 (Nitration)
Caption: Nitration of the starting material.
Materials:
-
2-Hydroxy-3-(trifluoromethyl)pyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Hydroxide solution
-
Ethyl Acetate
-
Saturated Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to -10°C in an ice-salt bath.
-
Slowly add 2-hydroxy-3-(trifluoromethyl)pyridine to the cooled sulfuric acid while maintaining the temperature below 0°C.
-
Once the addition is complete, slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C.
-
After the addition of nitric acid, allow the reaction mixture to warm to room temperature and then heat to 40°C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is between 4 and 5.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine can be purified by recrystallization from a suitable solvent system like isopropanol/water.
Step 2: Chlorination of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
The second step involves the conversion of the hydroxyl group of the intermediate to a chloro group using a suitable chlorinating agent. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a commonly used and effective reagent for this transformation.[1]
The conversion of a 2-hydroxypyridine (which exists in tautomeric equilibrium with its 2-pyridone form) to a 2-chloropyridine is not a simple nucleophilic substitution of an alcohol. The reaction proceeds through the formation of a more reactive intermediate. When thionyl chloride is used with a catalytic amount of DMF, the Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, is formed in situ. This reagent is a powerful electrophile that activates the pyridone oxygen, facilitating the subsequent nucleophilic attack by the chloride ion.
Diagram 2: Synthesis Pathway - Step 2 (Chlorination)
Caption: Chlorination of the intermediate.
Materials:
-
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Saturated Brine solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a reaction vessel containing 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, slowly add an excess of thionyl chloride at room temperature.[1]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.[1]
-
Heat the reaction mixture to 100°C and stir for 10 hours.[1]
-
Monitor the reaction for completion using TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess thionyl chloride.[1]
-
Carefully partition the residue between ethyl acetate and a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]
-
Separate the organic layer and wash it with a saturated brine solution.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]
-
The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography or distillation under reduced pressure if required.[1]
Alternative Synthesis Pathways
While the two-step pathway described above is the most common, it is valuable for a research scientist to be aware of alternative routes. These can be useful if the starting materials for the primary route are unavailable or if a different synthetic strategy is required.
Direct Nitration of 2-Chloro-3-(trifluoromethyl)pyridine
An alternative approach is the direct nitration of 2-chloro-3-(trifluoromethyl)pyridine. This would be a more direct, one-step synthesis. However, this reaction can be challenging due to the deactivating nature of both the chloro and trifluoromethyl substituents, as well as the pyridine ring itself, which is electron-deficient. Harsh reaction conditions are typically required, which can lead to lower yields and the formation of undesired byproducts. The regioselectivity can also be an issue, potentially yielding a mixture of isomers.
Sandmeyer Reaction
A Sandmeyer reaction provides another potential route to the target molecule.[2][3] This would involve the diazotization of a 5-amino-2-chloro-3-(trifluoromethyl)pyridine precursor, followed by treatment with a nitrite source in the presence of a copper catalyst. While the Sandmeyer reaction is a powerful tool for the introduction of various functional groups onto an aromatic ring, the synthesis of the required amino precursor may be multi-stepped, potentially making this route less efficient overall compared to the primary pathway.
Characterization Data
Thorough characterization of the intermediate and final product is essential to confirm their identity and purity.
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
-
Appearance: Off-white to yellow solid.
-
¹H NMR (DMSO-d₆): Expected signals for the two aromatic protons. The proton at the 4-position and the proton at the 6-position will appear as doublets. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR (DMSO-d₆): Expected signals for the 6 unique carbon atoms. The trifluoromethyl group will appear as a quartet due to C-F coupling.
-
IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (broad), N-O stretching of the nitro group, C=O stretching of the pyridone tautomer, and C-F stretching.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₆H₃F₃N₂O₃.
This compound
-
Appearance: Yellow solid or liquid.
-
¹H NMR (400 MHz, CDCl₃): δ 9.23-9.59 (m, 1H), 8.79 (d, J=2.4 Hz, 1H).[1]
-
¹³C NMR (CDCl₃): Expected signals for the 6 unique carbon atoms, with the trifluoromethyl carbon appearing as a quartet.
-
IR (ATR, cm⁻¹): Characteristic peaks for N-O stretching of the nitro group, C-Cl stretching, and C-F stretching.
-
Mass Spectrometry (GC-MS): m/z calculated for C₆H₂ClF₃N₂O₂.
Safety Precautions
It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Nitric Acid and Sulfuric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. When preparing the mixed acid, always add the nitric acid to the sulfuric acid slowly and with cooling . The reaction is highly exothermic. In case of a spill, neutralize with a suitable agent like sodium bicarbonate.
-
Thionyl Chloride: This is a corrosive and lachrymatory liquid that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled in a fume hood, and exposure to moisture should be strictly avoided.
Conclusion
The synthesis of this compound is most effectively achieved through a robust two-step process involving the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine followed by chlorination with thionyl chloride. This pathway offers high yields and excellent regioselectivity, making it suitable for both laboratory-scale synthesis and potential scale-up. This guide has provided a detailed examination of this primary route, including mechanistic discussions and comprehensive experimental protocols. Furthermore, an overview of alternative synthetic strategies has been presented to offer a complete picture for the synthetic chemist. By understanding the underlying principles and practical considerations outlined in this document, researchers can confidently and safely produce this valuable chemical intermediate for their research and development endeavors.
References
physicochemical properties of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
An In-Depth Technical Guide to 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the convergence of a chloro, a nitro, and a trifluoromethyl group on a pyridine scaffold, render it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, reactivity, and handling protocols, designed for scientists and drug development professionals.
Core Physicochemical Properties
The fundamental properties of this compound are critical for its application in synthetic chemistry. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the pyridine ring and the lability of the chlorine atom.
A summary of its key physicochemical data is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 99368-67-9 | [1][2][3] |
| Molecular Formula | C₆H₂ClF₃N₂O₂ | [1][2] |
| Molecular Weight | 226.54 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point | 249.4 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 104.7 ± 25.9 °C | [1] |
| LogP | 2.50 | [1] |
| Storage Condition | 2-8°C | [1] |
Molecular Structure and Spectroscopic Profile
The arrangement of substituents on the pyridine ring is key to the compound's utility. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the strong π-accepting nitro group at the 5-position and the inductively withdrawing trifluoromethyl group at the 3-position.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum provides clear diagnostic signals for the two protons on the pyridine ring. A representative spectrum recorded in CDCl₃ at 400 MHz shows signals at δ 9.23-9.59 (m, 1H) and 8.79 (d, J = 2.4 Hz, 1H).[3][4] The downfield chemical shifts are consistent with the deshielding effect of the electron-withdrawing groups attached to the aromatic ring.
Synthesis and Mechanistic Insights
A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. This compound is commonly synthesized from its corresponding pyridin-2-ol precursor.
Expertise in Practice: The Chlorination of 5-nitro-3-(trifluoromethyl)pyridin-2-ol
The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a fundamental transformation. The choice of thionyl chloride (SOCl₂) is deliberate; it is a highly effective and inexpensive reagent for this purpose. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a field-proven technique to accelerate this type of reaction. DMF reacts with SOCl₂ to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is a more potent electrophile and facilitates the initial activation of the hydroxyl group.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, incorporating a clear reaction endpoint and a robust purification procedure.
-
Reagent Setup: To a reaction vessel containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), slowly add thionyl chloride (18.45 mL, 253 mmol) dropwise under controlled conditions.
-
Catalysis: Add N,N-dimethylformamide (DMF) (1.957 mL, 25.3 mmol) to the mixture to catalyze the reaction.[3][4]
-
Reaction: Heat the reaction mixture to 100°C and stir for 10 hours.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Upon completion, cool the reaction and concentrate it under reduced pressure to remove excess thionyl chloride.[3][4] Partition the resulting residue between ethyl acetate (EA) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid.[3][4]
-
Purification: Combine the organic phases and wash with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3][4]
-
Product Isolation: This procedure typically affords the crude product, this compound, in high yield (approx. 86%), which is often of sufficient purity for subsequent steps without further purification.[3][4]
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The strategic placement of electron-withdrawing groups makes this compound an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atom at the C2 position serves as an effective leaving group.
This reactivity profile is highly valuable in the construction of pharmaceutical and agrochemical agents.[5][6] The pyridine core is a common motif in bioactive molecules, and the trifluoromethyl group can enhance metabolic stability and cell permeability. The nitro group, while activating, can also be readily reduced to an amino group, providing a handle for further functionalization and diversification of the molecular scaffold.
Caption: Generalized SₙAr reactivity of the title compound.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[1]
-
Ingestion/Inhalation: Move to fresh air. Wash out the mouth with water. Seek immediate medical attention in case of ingestion, inhalation, or if irritation persists.[1]
-
-
Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C), away from heat, flames, and oxidizing agents.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and national regulations.[1]
References
- 1. CAS#:99368-67-9 | this compound | Chemsrc [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 99368-67-9 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine CAS number
An In-Depth Technical Guide to 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a pyridine core substituted with a reactive chlorine atom, a strong electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, makes it a versatile building block for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its applications, and essential safety information. The Chemical Abstracts Service (CAS) number for this compound is 99368-67-9 .[1][2][3]
Physicochemical and Structural Properties
The structural and physical properties of this compound are fundamental to its reactivity and application. These are summarized below.
| Property | Value | Source(s) |
| CAS Number | 99368-67-9 | [1][2][4] |
| Molecular Formula | C₆H₂ClF₃N₂O₂ | [1][2][5] |
| Molecular Weight | 226.54 g/mol | [4][5] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [2] |
| InChI Key | OPEZLLCPUDLUFV-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol: From Hydroxypyridine to Chloropyridine
A common and efficient method for the synthesis of this compound involves the chlorination of its corresponding pyridin-2-ol precursor.[4][5] This transformation is a cornerstone reaction in pyridine chemistry, leveraging a potent chlorinating agent to replace the hydroxyl group.
Expertise & Rationale: The "Why" Behind the Method
The choice of thionyl chloride (SOCl₂) as the chlorinating agent is deliberate. It is highly effective for converting hydroxyl groups to chlorine atoms, and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification by allowing them to be easily removed from the reaction mixture. N,N-dimethylformamide (DMF) is used in catalytic amounts. It reacts with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is a more powerful and soluble chlorinating agent than thionyl chloride itself, thus accelerating the reaction. The reaction is heated to 100°C to overcome the activation energy barrier for the substitution on the electron-deficient pyridine ring.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reagent Addition: To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), slowly add thionyl chloride (SOCl₂, 18.45 mL, 253 mmol) dropwise.[4][5]
-
Catalyst Addition: Subsequently, add N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) as a catalyst.[4][5]
-
Reaction: Stir the reaction mixture at 100°C for 10 hours.[4][5] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, concentrate the reaction solution under reduced pressure to remove excess thionyl chloride.[4][5]
-
Extraction: Partition the residue between ethyl acetate (EA) and a saturated sodium bicarbonate (NaHCO₃) solution.[5] The NaHCO₃ solution neutralizes any remaining acidic components.
-
Washing and Drying: Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).[4][5]
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product, this compound (2.46 g, 86% yield), which can often be used in the next step without further purification.[4][5]
Characterization Data
-
TLC: Petroleum ether/ethyl acetate (PE/EA = 5:1), Rf = 0.6.[4][5]
-
¹H NMR (400 MHz, CDCl₃): δ 9.23-9.59 (m, 1H), 8.79 (d, J=2.4 Hz, 1H).[4][5]
Reactivity and Role in Synthesis
The chemical reactivity of this compound is dictated by the interplay of its substituents. The pyridine nitrogen, the nitro group, and the trifluoromethyl group are all strongly electron-withdrawing, making the pyridine ring electron-deficient. This electronic nature has two major consequences:
-
Activation of the Chlorine Atom: The electron deficiency significantly activates the chlorine atom at the C2 position towards nucleophilic aromatic substitution (SNAr). This makes the compound an excellent substrate for introducing a wide variety of nucleophiles (e.g., amines, alcohols, thiols) at this position.
-
Directing Further Substitutions: The existing substituents direct the regioselectivity of any further reactions on the pyridine ring.
The trifluoromethyl (-CF₃) group is particularly important in drug design. It is known to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic profile of a drug candidate.[6]
Diagram of Electronic Effects
Caption: Electronic influences of substituents on the pyridine ring.
Applications in Pharmaceutical and Agrochemical Development
Trifluoromethylpyridine (TFMP) derivatives are crucial intermediates for developing active ingredients in both pharmaceuticals and agrochemicals.[7][8] The unique properties imparted by the TFMP moiety make these compounds highly sought after in medicinal chemistry.[6] this compound serves as a foundational building block for creating more complex Active Pharmaceutical Ingredients (APIs).[6] Its activated chlorine atom allows for the straightforward introduction of various functional groups, facilitating the construction of diverse chemical libraries for drug screening and the efficient synthesis of targeted therapeutic agents.[6]
While specific drugs derived directly from this molecule are proprietary, its structural motifs are found in compounds targeting a range of medical conditions. Similarly, in agrochemistry, related structures like 2,3-dichloro-5-(trifluoromethyl)pyridine are precursors to potent fungicides and other crop-protection products.[7][9][10]
Safety, Handling, and Storage
Proper handling of this compound is critical due to its hazardous nature.
GHS Hazard Information
| Hazard Class | Statement | Signal Word |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Danger |
| Serious Eye Damage | H318: Causes serious eye damage | Danger |
| STOT, Single Exposure | H335: May cause respiratory irritation | Danger |
(Data sourced from representative safety information)[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][13]
First Aid Measures
-
Inhalation: Remove the victim to fresh air. If symptoms persist, seek medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Wash out the mouth with water. Seek immediate medical attention.[11]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
Keep away from heat, sparks, and open flames.[12]
-
Store locked up.[12]
References
- 1. This compound | 99368-67-9 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 99368-67-9 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS#:99368-67-9 | this compound | Chemsrc [chemsrc.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
A Technical Guide to the Spectral Analysis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
This document provides an in-depth technical guide to the spectral characterization of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine (CAS No. 99368-67-9), a key intermediate in pharmaceutical and agrochemical research.[1][2] This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation and quality control. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of this complex heterocyclic compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a highly substituted pyridine ring, presenting a unique challenge and opportunity for spectral analysis. The strategic placement of a chloro group, a nitro group, and a trifluoromethyl group creates a distinct electronic environment that profoundly influences its spectroscopic signature.
The structure features two aromatic protons and six unique carbon atoms, including four quaternary carbons. The strongly electron-withdrawing nature of the nitro (NO₂) and trifluoromethyl (CF₃) groups significantly deshields the adjacent protons and carbons, leading to characteristic downfield shifts in NMR spectra.[1] The vibrational modes of these functional groups, along with the pyridine backbone, give rise to a distinct fingerprint in the IR spectrum. Mass spectrometry provides definitive confirmation of the molecular weight and offers insights into the molecule's stability and fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a polysubstituted pyridine like this, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for unambiguous signal assignment.
¹H NMR Spectroscopy: Assigning the Aromatic Protons
The ¹H NMR spectrum reveals the two protons on the pyridine ring. Due to the strong electron-withdrawing effects of the substituents, these protons are expected to resonate at a low field (downfield) in the aromatic region.
Experimental Data (400 MHz, CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 9.23-9.59 | m | - |
| H-4 | 8.79 | d | 2.4 |
Source: ChemicalBook[3]
Interpretation:
-
H-4 Signal (δ 8.79): This signal appears as a doublet, which is consistent with coupling to the adjacent H-6 proton (a four-bond coupling, ⁴J). The significant downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing nitro group at the C-5 position.
-
H-6 Signal (δ 9.23-9.59): This proton, positioned between the ring nitrogen and the C-5 nitro group, is the most deshielded proton in the molecule. Its signal is reported as a multiplet.[3] This complexity arises from not only its coupling to H-4 but also a potential long-range coupling to the three fluorine atoms of the CF₃ group at C-3. This would result in a doublet of quartets (dq) fine structure, which can appear as a complex multiplet if the resolution is insufficient.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Predicted ¹³C NMR Data:
| Carbon | Predicted Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Rationale for Chemical Shift |
|---|---|---|---|
| C-2 | ~147 | s | Attached to electronegative Cl and N; deshielded. |
| C-3 | ~135 | q (¹J-CF ≈ 275 Hz) | Directly attached to CF₃; shows strong quartet splitting. |
| C-4 | ~125 | s | Protonated carbon, influenced by adjacent CF₃ and NO₂. |
| C-5 | ~145 | s | Attached to the strongly electron-withdrawing NO₂ group. |
| C-6 | ~152 | s | Most deshielded carbon, adjacent to electron-deficient nitrogen. |
| CF₃ | ~121 | q (¹J-CF ≈ 270 Hz) | Characteristic shift for a CF₃ group on an aromatic ring.[4] |
Expertise in Action: Why 2D NMR is Crucial For a molecule with multiple quaternary carbons, 1D NMR alone is insufficient for definitive assignment.[5] Heteronuclear 2D NMR experiments are required to build a self-validating structural map.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would definitively link the ¹H signal at δ 8.79 to the C-4 carbon and the ¹H signal at δ ~9.4 to the C-6 carbon.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds away.[5] For instance, the H-4 proton (δ 8.79) would show correlations to C-2, C-3, C-5, and C-6, providing the necessary connectivity information to assign these non-protonated carbons.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Spectrometer Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Tune and match the probe for ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Set the spectral width to cover 0-12 ppm. Use a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover 0-160 ppm. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
-
2D NMR Acquisition (Optional but Recommended):
-
gCOSY: To confirm the H-4 to H-6 coupling.
-
gHSQC: To assign the protonated carbons C-4 and C-6.
-
gHMBC: To assign the quaternary carbons (C-2, C-3, C-5) and the CF₃ carbon. Optimize the HMBC experiment for 2-3 bond correlations.[5]
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring their vibrational frequencies.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100-3000 | C-H stretch | Aromatic C-H | Medium-Weak |
| 1600-1585, 1500-1400 | C=C and C=N stretch | Pyridine Ring | Medium-Strong |
| 1550-1475 | Asymmetric N-O stretch | Aromatic Nitro (NO₂) | Strong |
| 1360-1290 | Symmetric N-O stretch | Aromatic Nitro (NO₂) | Strong |
| 1300-1100 | C-F stretch | Trifluoromethyl (CF₃) | Very Strong |
| 800-600 | C-Cl stretch | Aryl Chloride | Medium-Strong |
Source: Compiled from general IR correlation tables.[6][7]
Interpretation:
The IR spectrum is expected to be dominated by several strong bands. The two most prominent features will likely be the very strong and broad absorptions corresponding to the C-F stretching of the CF₃ group and the strong, distinct bands from the asymmetric and symmetric stretching of the NO₂ group.[7] The presence of these bands provides immediate and compelling evidence for these crucial functional groups. Vibrations from the pyridine ring and the C-Cl bond provide further confirmation of the core structure.
Experimental Protocol for ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans in the 4000-400 cm⁻¹ range.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and can provide structural information based on the molecule's fragmentation pattern upon ionization.
Molecular Weight and Formula:
Predicted Fragmentation Pathway (Electron Ionization - EI):
Under typical EI-MS conditions, the molecular ion (M⁺˙) will be formed. Due to the presence of chlorine, a characteristic M+2 peak at approximately one-third the intensity of the M⁺˙ peak is expected due to the natural abundance of the ³⁷Cl isotope. The energetically unstable molecular ion will then undergo fragmentation.
Key Predicted Fragment Ions:
| m/z | Ion Formula | Loss from Molecular Ion |
|---|---|---|
| 225/227 | [C₆H₂ClF₃N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 195/197 | [C₆H₂ClF₃N]⁺˙ | Loss of NO |
| 179/181 | [C₆H₂ClF₃N₂]⁺ | Loss of NO₂ |
| 190 | [C₆H₂F₃N₂O₂]⁺ | Loss of Cl |
| 144 | [C₅H₂F₃N₂]⁺ | Loss of Cl and NO |
Rationale for Fragmentation: The most probable initial fragmentations involve the loss of the nitro group, either as a nitro radical (•NO₂, loss of 46 Da) or a nitric oxide radical (•NO, loss of 30 Da), which are common fragmentation pathways for nitroaromatic compounds.[8] Loss of a chlorine radical (•Cl, loss of 35/37 Da) is also a highly probable event. The stability of the resulting carbocation on the aromatic ring will dictate the relative abundance of these fragments.
Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Analytical Workflows
Effective spectral analysis combines data from multiple techniques in a logical sequence to build a complete picture of the molecular structure.
Diagram 1: Molecular Structure and Atom Numbering
Caption: Structure of this compound.
Diagram 2: NMR Assignment Workflow
Caption: Logical workflow for unambiguous NMR signal assignment.
Diagram 3: Proposed Mass Spectrometry Fragmentation
Caption: Key initial fragmentation steps for the title compound.
Conclusion
The comprehensive spectral analysis of this compound requires a multi-technique approach. ¹H and ¹³C NMR, augmented by 2D correlation experiments, provide an unambiguous map of the molecular skeleton. IR spectroscopy offers rapid confirmation of the critical nitro and trifluoromethyl functional groups, while mass spectrometry confirms the molecular weight and reveals plausible fragmentation pathways. Together, these techniques provide a self-validating system for the structural confirmation and purity assessment of this important chemical entity, ensuring the integrity and reliability of data for researchers in the pharmaceutical and chemical industries.
References
- 1. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 99368-67-9 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
solubility of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine in Organic Solvents
Foreword: The Critical Role of Solubility in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the journey from a chemical intermediate to a life-saving active pharmaceutical ingredient (API) is intricate and demanding. The physicochemical properties of these intermediates are not mere data points; they are pivotal parameters that dictate the feasibility, efficiency, and scalability of synthetic routes. Among these, solubility stands out as a cornerstone property. It governs reaction kinetics, influences purification strategies such as crystallization, and is fundamental to formulation science.
This guide focuses on this compound, a highly versatile and reactive building block in pharmaceutical synthesis.[1] Its unique structure, featuring a pyridine core substituted with a chloro, a nitro, and a trifluoromethyl group, makes it an essential precursor for a range of therapeutic agents.[1] Understanding its solubility profile in various organic solvents is therefore not an academic exercise but a critical necessity for any researcher or drug development professional working with this compound. This document provides a comprehensive analysis of its solubility, blending theoretical principles with practical, field-proven experimental protocols.
Physicochemical Profile of this compound
Before delving into solubility specifics, it is essential to understand the inherent physicochemical properties of the molecule. These characteristics provide the foundational context for its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₃N₂O₂ | [2][3][4] |
| Molecular Weight | 226.54 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow crystalline solid | [2] |
| Melting Point | ~72-73°C | [2] |
| Boiling Point | ~249-253°C | [2][5] |
| LogP (Octanol/Water) | 2.50 | [3][5] |
| Purity | Typically ≥97% | [4] |
The molecule's moderate LogP value of 2.50 suggests a balance between lipophilicity and polarity, predicting solubility in a range of organic solvents while having limited aqueous solubility.[3][5]
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of this compound is dictated by the interplay of its distinct functional groups and their interactions with the solvent, a principle often summarized as "like dissolves like."[6][7]
-
Pyridine Ring: The aromatic pyridine core can participate in π-π stacking interactions, particularly with aromatic solvents like toluene.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule, favoring solubility in non-polar to moderately polar solvents.[1] It is a key contributor to enhancing metabolic stability in drug candidates.[1]
-
Nitro Group (-NO₂): As a highly polar and strong electron-withdrawing group, the nitro group can engage in dipole-dipole interactions with polar solvents.
-
Chloro Group (-Cl): This halogen atom adds to the molecule's polarity and can participate in halogen bonding, influencing interactions with specific solvents.
The combination of these groups creates a complex electronic and steric profile, resulting in a nuanced solubility behavior that must be determined empirically for precise quantification.
Caption: Key functional groups and their influence on solvent interactions.
Qualitative and Quantitative Solubility Data
Publicly available data primarily provides qualitative descriptions. The compound is generally cited as being soluble in common organic solvents like ethanol, ether, and dichloromethane, while being only slightly or sparingly soluble in water.[2][8]
To facilitate practical application, the following table summarizes this qualitative information and provides a template for researchers to record their own quantitative findings obtained through the experimental protocol outlined below.
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (at 25°C) |
| Dichloromethane (DCM) | Polar Aprotic | Soluble[2] | [Record experimental value, e.g., mg/mL] |
| Ethanol | Polar Protic | Soluble[2] | [Record experimental value, e.g., mg/mL] |
| Diethyl Ether | Polar Aprotic | Soluble[2] | [Record experimental value, e.g., mg/mL] |
| Ethyl Acetate | Polar Aprotic | Expected to be soluble | [Record experimental value, e.g., mg/mL] |
| Acetone | Polar Aprotic | Expected to be soluble | [Record experimental value, e.g., mg/mL] |
| Toluene | Non-Polar | Expected to be soluble | [Record experimental value, e.g., mg/mL] |
| Acetonitrile | Polar Aprotic | Expected to be soluble | [Record experimental value, e.g., mg/mL] |
| Methanol | Polar Protic | Expected to be soluble | [Record experimental value, e.g., mg/mL] |
| Hexane | Non-Polar | Expected to be less soluble | [Record experimental value, e.g., mg/mL] |
| Water | Polar Protic | Slightly Soluble[2] | [Record experimental value, e.g., mg/mL] |
A Self-Validating Experimental Protocol for Solubility Determination
To obtain precise, reliable, and reproducible solubility data, the isothermal equilibrium shake-flask method is the gold standard.[9] This protocol ensures that the solution reaches true equilibrium, providing a definitive measure of solubility under controlled conditions.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (≥97% purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance
-
Screw-cap vials (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
Step 1: Preparation of a Saturated Solution 1.1. Add an excess amount of the solid compound to a screw-cap vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation. 1.2. Accurately add a known volume of the selected solvent to the vial.
Step 2: Equilibration 2.1. Tightly seal the vial to prevent solvent evaporation. 2.2. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). 2.3. Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary to ensure complete equilibrium.[9]
Step 3: Phase Separation 3.1. Remove the vial from the shaker and let it stand to allow the excess solid to settle. 3.2. To ensure complete removal of undissolved solids, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
Step 4: Sample Collection and Dilution 4.1. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. 4.2. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic particles. 4.3. Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).
Step 5: Quantification 5.1. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. 5.2. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
Caption: A step-by-step workflow for the experimental determination of solubility.
Implications for Research and Development
A thorough understanding of this compound's solubility is directly applicable to:
-
Reaction Optimization: Selecting a solvent in which reactants are highly soluble can increase reaction rates and improve yields. For synthetic steps involving this compound, using solvents like DCM or ethyl acetate is often a good starting point.[10]
-
Purification: Solubility differences are the basis of crystallization. To effectively purify this compound, a solvent system should be chosen where it is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Chromatography: Mobile phase selection in chromatographic purification relies on modulating the solubility and partitioning of the compound between the stationary and mobile phases.
-
Safety and Handling: Knowing the solubility is important for cleaning and waste disposal procedures. Spills can be effectively managed by using an appropriate solubilizing agent.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CAS#:99368-67-9 | this compound | Chemsrc [chemsrc.com]
- 6. chem.ws [chem.ws]
- 7. benchchem.com [benchchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. youtube.com [youtube.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Introduction: The Significance of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated and nitrated pyridine derivative. Its chemical formula is C₆H₂ClF₃N₂O₂ and its CAS Number is 99368-67-9.[1] The presence of the trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety, combined with chloro and nitro substituents on the pyridine ring, makes this compound a highly versatile and reactive intermediate. Trifluoromethylpyridine (TFMP) derivatives are crucial building blocks in the synthesis of numerous agrochemical and pharmaceutical products.[2][3] Their unique physicochemical properties, imparted by the fluorine atoms, often lead to enhanced biological activity.[3]
Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure, offering insights into bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its solid-state properties.[4][5] This guide details the complete workflow for the crystal structure analysis of this compound, from crystal growth to the interpretation of its supramolecular architecture, providing a framework for researchers engaged in the structural characterization of novel chemical entities.
Part 1: Experimental Protocol for Structure Determination
The journey from a powdered sample to a refined crystal structure is a meticulous process requiring high-quality crystals and precise data collection. The authority of the final structure is directly dependent on the integrity of each step.
Single Crystal Growth: The Foundation of Analysis
The primary prerequisite for SC-XRD is a single, high-quality crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[6] For a compound like this compound, which is a solid at room temperature,[7] the method of slow evaporation is a robust and reliable choice.
Step-by-Step Protocol for Crystal Growth:
-
Solvent Selection: Begin by testing the solubility of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound is moderately soluble at room temperature. A binary solvent system, such as ethyl acetate/hexane, often yields superior crystals by allowing for fine-tuned control over the evaporation rate.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature. Ensure the compound is fully dissolved.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter (0.22 µm) into a clean, small vial. This crucial step removes any particulate matter that could act as nucleation sites, preventing the formation of a single crystal.
-
Evaporation Control: Cover the vial with a cap or parafilm containing a few pinholes. The number and size of the holes control the rate of evaporation. Slower evaporation generally leads to larger, higher-quality crystals. Place the vial in a vibration-free environment.
-
Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the remaining solvent. Wash the crystals gently with a small amount of a solvent in which the compound is poorly soluble (e.g., cold hexane) and allow them to air dry briefly.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[5] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[4]
Data Collection Workflow Diagram:
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. fiveable.me [fiveable.me]
- 7. This compound | 99368-67-9 [sigmaaldrich.com]
reactivity of the chloro group in 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Foreword
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of highly functionalized heterocyclic building blocks is paramount. This compound (CAS No. 99368-67-9) has emerged as a preeminent example of such a scaffold.[1][2] Its utility is not merely a consequence of the atoms it contains, but rather the intricate electronic interplay between them. This guide provides a deep dive into the chemical behavior of this molecule, focusing specifically on the reactivity of the C2 chloro substituent. We will move beyond simple reaction schemes to explore the underlying principles that govern its reactivity, offering both mechanistic insights and field-tested protocols for its practical application.
Molecular Architecture and Electronic Profile
To comprehend the reactivity of this compound, one must first appreciate its electronic architecture. The pyridine ring is inherently π-deficient due to the electronegativity of the ring nitrogen. This effect is dramatically amplified by the presence of two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the C5 position and a trifluoromethyl group (-CF₃) at the C3 position.
-
Trifluoromethyl Group (-CF₃): Positioned ortho to the chlorine, this group exerts a strong negative inductive effect (-I), withdrawing electron density from the C3 and, consequently, the C2 carbon.
-
Nitro Group (-NO₂): Located para to the chlorine, this group exerts both a strong negative inductive effect (-I) and a powerful negative mesomeric (resonance) effect (-M). The resonance effect is particularly significant as it delocalizes the ring's π-electron density onto the oxygen atoms of the nitro group.
This synergistic electron withdrawal by the ring nitrogen, the -CF₃ group, and the -NO₂ group renders the C2 carbon exceptionally electrophilic and highly susceptible to attack by nucleophiles.
The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNA)
The primary and most synthetically valuable reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNA). Unlike nucleophilic substitution on sp³-hybridized carbons (SN1/SN2), the SNA reaction on this electron-deficient aromatic ring proceeds via a distinct addition-elimination mechanism.[3][4]
Mechanism of Action
The reaction is a two-step process initiated by the attack of a nucleophile (Nu⁻) on the electron-poor C2 carbon.
-
Addition & Formation of the Meisenheimer Complex: The nucleophile attacks the C2 carbon, breaking the aromaticity of the pyridine ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the linchpin of the entire process. The negative charge is effectively delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, providing substantial resonance stabilization.
-
Elimination & Restoration of Aromaticity: The aromatic system is restored through the expulsion of the chloride ion (Cl⁻), a competent leaving group. This step is typically fast as it re-establishes the highly stable aromatic ring.
The overall mechanism can be visualized as follows:
References
potential biological activity of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine derivatives
An In-depth Technical Guide to the Biological Activity of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agrochemical research, prized for the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide focuses on the this compound core, a highly versatile intermediate. The strategic placement of a reactive chlorine atom at the 2-position and a potent electron-withdrawing nitro group at the 5-position makes this scaffold an ideal starting point for synthesizing a diverse library of derivatives. We will explore the synthesis of this key intermediate, the strategic derivatization pathways it enables, and the resulting spectrum of potent biological activities, including insecticidal, herbicidal, and anticancer properties. This document serves as a technical resource for researchers engaged in the discovery and development of novel bioactive molecules.
The Core Intermediate: Synthesis and Reactivity
The utility of any derivative library begins with a reliable and scalable synthesis of the core scaffold. This compound is typically synthesized from its 2-hydroxy precursor, 5-nitro-3-(trifluoromethyl)pyridin-2-ol. The chlorination is a critical step, converting the hydroxyl group into a superior leaving group (chloride), which is essential for subsequent derivatization.
Synthesis Protocol: this compound
This protocol outlines the conversion of the pyridin-2-ol to the 2-chloro derivative, a foundational reaction for accessing this intermediate.[2]
Experimental Protocol:
-
Vessel Preparation: To a dry reaction vial, add 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), slowly add thionyl chloride (SOCl₂) (approx. 20 eq) dropwise. The large excess ensures the reaction goes to completion and serves as the solvent.
-
Catalyst Introduction: Add N,N-dimethylformamide (DMF) (2.0 eq) to the mixture. DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.
-
Reaction Conditions: Stir the reaction mixture at 100°C for 10 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]
-
Work-up and Isolation:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
-
Carefully partition the residue between ethyl acetate (EA) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid.[2]
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification and Characterization: The resulting crude product, this compound, is often of sufficient purity for subsequent steps.[2] Purity can be confirmed by ¹H NMR spectroscopy.
Chemical Reactivity and Derivatization Potential
The true value of this compound lies in its engineered reactivity. The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the strong electron-withdrawing effects of both the ring nitrogen and the nitro group at the C5 position, which stabilize the negatively charged Meisenheimer complex intermediate. This allows for the efficient introduction of a wide array of nucleophiles (e.g., amines, alcohols, thiols), serving as the primary pathway for generating diverse derivative libraries.
Caption: General derivatization via Nucleophilic Aromatic Substitution (SNAr).
Spectrum of Biological Activities
Modification of the this compound core has yielded derivatives with significant activity across multiple biological domains, particularly in crop protection and oncology.
Insecticidal Activity
Derivatives of trifluoromethylpyridine are a well-established class of potent insecticides.[3][4] The introduction of complex moieties, such as 1,3,4-oxadiazoles, at the 2-position of the pyridine ring has proven to be a particularly fruitful strategy.
Causality: The trifluoromethyl group often enhances the lipophilicity of the molecule, improving its ability to penetrate the waxy cuticle of insects. The specific moieties attached via the SNAr reaction are designed to interact with specific protein targets within the insect's nervous or metabolic systems, such as chitin biosynthesis.[5]
A study focused on 1,3,4-oxadiazole derivatives demonstrated excellent efficacy against common agricultural pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth).[6]
Table 1: Insecticidal Activity of 1,3,4-Oxadiazole Derivatives [6]
| Compound ID | Target Pest | Concentration (mg L⁻¹) | Mortality (%) | LC₅₀ (mg L⁻¹) |
|---|---|---|---|---|
| E5 | P. xylostella | 500 | 100 | - |
| E9 | P. xylostella | 250 | 100 | - |
| E18 | M. separata | - | - | 38.5 |
| E27 | M. separata | - | - | 30.8 |
| Avermectin | M. separata | - | - | 29.6 |
| Chlorpyrifos| P. xylostella | 250 | 87 | - |
Data synthesized from the Royal Society of Chemistry, 2016.[6]
Caption: Workflow for an in-vivo insecticidal bioassay using the leaf-dip method.
Herbicidal Activity
The TFMP moiety is integral to several commercial herbicides.[7][8] Derivatives often function by inhibiting essential plant enzymes. One key target is Protoporphyrinogen Oxidase (PPO), an enzyme crucial for chlorophyll and heme biosynthesis.[9] Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX, which, upon light exposure, generates reactive oxygen species that destroy cell membranes, causing rapid plant death.
Recent research has explored phenoxypyridine-2-pyrrolidinone derivatives as PPO inhibitors, demonstrating potent herbicidal effects.[9]
Table 2: PPO Inhibition and Herbicidal Activity [9]
| Compound ID | Target Enzyme | IC₅₀ (mg/L) | Target Weed | Activity |
|---|---|---|---|---|
| 9d | PPO | 0.041 | Abutilon theophrasti | High |
| Oxyfluorfen | PPO | 0.043 | Abutilon theophrasti | High |
Data from PubMed, demonstrating competitive inhibitory potency.[9]
Caption: Mechanism of action for PPO-inhibiting herbicides.
Anticancer Activity
The introduction of fluorine-containing groups, particularly trifluoromethyl, is a well-established strategy in pharmaceutical development to improve a drug's metabolic profile and cell permeability.[10] Derivatives of TFMP have been investigated for their antiproliferative effects on various human cancer cell lines.
Causality: By combining the TFMP core with other pharmacologically active heterocycles, such as thiazolo[4,5-d]pyrimidine, researchers have developed compounds that exhibit significant cytotoxicity against cancer cells.[11] The mechanism often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from proliferating.[12]
One study reported the synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and evaluated their in-vitro anticancer activity.[11]
Table 3: In-Vitro Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine Derivatives [11]
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| 3b | A375 | Malignant Melanoma | 1.57 |
| 3b | C32 | Amelanotic Melanoma | 1.98 |
| 3b | DU145 | Prostate Carcinoma | 2.51 |
| 4b | A375 | Malignant Melanoma | 4.35 |
| 4c | C32 | Amelanotic Melanoma | 5.62 |
IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[12]
Structure-Activity Relationship (SAR) Insights
Synthesizing across the various biological activities, several key SAR trends emerge:
-
The Trifluoromethyl Group: The presence and position of the -CF₃ group are consistently critical for bioactivity. It influences electronic properties and lipophilicity, which are key for target binding and membrane transport.[3]
-
The 2-Position Substituent: The nature of the group introduced at the C2 position largely dictates the specific biological target and potency. Bulky, heterocyclic moieties like 1,3,4-oxadiazole are favorable for insecticidal activity[6], while phenoxy-containing groups are effective for PPO inhibition in herbicides.[9]
-
Aromatic Substituents: For derivatives containing an additional phenyl ring (e.g., attached to the oxadiazole), the electronic nature of substituents on that ring is crucial. Electron-withdrawing groups can enhance insecticidal activity.[6]
Conclusion and Future Outlook
This compound is a privileged scaffold that serves as a powerful starting point for the development of novel, high-value bioactive molecules. Its predictable reactivity allows for systematic chemical exploration, leading to the discovery of potent agents for crop protection and therapeutic applications. Future research should focus on exploring less common nucleophilic partners to uncover novel modes of action and on leveraging computational tools, such as molecular docking, to rationally design next-generation derivatives with enhanced potency and selectivity.[9][12] The continued application of this versatile intermediate promises to be a rich source of innovation in chemical biology and drug discovery.
References
- 1. chigroup.site [chigroup.site]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, a key fluorinated pyridine intermediate. The document details the compound's chemical and physical properties, and presents a complete, multi-step synthesis pathway, including detailed experimental protocols. Furthermore, it discusses the significance of this compound within the broader context of trifluoromethylpyridines as vital building blocks in the development of modern agrochemicals and pharmaceuticals. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and crop science, offering both foundational knowledge and practical methodologies.
Introduction: The Significance of Fluorinated Pyridines
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine compounds indispensable in the life sciences. Trifluoromethylpyridines (TFMPs), in particular, are a class of heterocyclic compounds that have garnered significant attention. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.
This compound (CAS No. 99368-67-9) is a key intermediate in the synthesis of more complex trifluoromethylpyridine derivatives. Its strategic substitution pattern, featuring a reactive chlorine atom, a nitro group, and a trifluoromethyl group, makes it a versatile precursor for a variety of functionalized pyridines used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For instance, related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine are in high demand for the production of several crop-protection products.[1] This guide will delve into the specifics of this compound, from its synthesis to its potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its handling, application, and the design of synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₃N₂O₂ | [2] |
| Molecular Weight | 226.54 g/mol | [2] |
| Appearance | Solid | |
| CAS Number | 99368-67-9 | [2] |
| InChI | 1S/C6H2ClF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H | |
| InChIKey | OPEZLLCPUDLUFV-UHFFFAOYSA-N | |
| SMILES | C1=C(C=NC(=C1N(=O)=O)Cl)C(F)(F)F |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. The resulting intermediate, 5-nitro-3-(trifluoromethyl)pyridin-2-ol, is then chlorinated to yield the final product.
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 5-Nitro-3-(trifluoromethyl)pyridin-2-ol
The initial step involves the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. The strong electron-withdrawing effect of the trifluoromethyl group directs the nitration to the 5-position of the pyridine ring.
-
In a reaction vessel, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (1 equivalent) in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 5-nitro-3-(trifluoromethyl)pyridin-2-ol.
Step 2: Synthesis of this compound
The second step is the chlorination of the hydroxyl group of 5-nitro-3-(trifluoromethyl)pyridin-2-ol using thionyl chloride, with N,N-dimethylformamide (DMF) acting as a catalyst. This reaction proceeds via the formation of a chlorosulfite intermediate.
-
To a reaction flask containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq, 12.64 mmol, 2.63 g), slowly add thionyl chloride (SOCl₂) (20.0 eq, 253 mmol, 18.45 mL).[3]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2.0 eq, 25.3 mmol, 1.957 mL).[3]
-
Heat the reaction mixture to 100 °C and stir for 10 hours.[3]
-
Monitor the reaction by TLC (Petroleum Ether:Ethyl Acetate = 5:1).[3]
-
After completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.[3]
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound. The typical reported yield is around 86%.[3] The product can often be used in the next step without further purification.[3]
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Spectroscopic Data
Proper characterization of the synthesized compound is essential to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): A typical mobile phase for TLC analysis is a mixture of petroleum ether and ethyl acetate (5:1 v/v), where the product has a reported Rf value of 0.6.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the structure.
-
¹H NMR (400 MHz, CDCl₃) δ: 9.23-9.59 (m, 1H), 8.79 (d, J=2.4 Hz, 1H).[3]
-
Applications in Synthesis
This compound is primarily utilized as a chemical intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. For example, it can be reacted with ammonia to form 2-amino-5-nitro-3-(trifluoromethyl)pyridine, another valuable synthetic building block.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Thionyl chloride and concentrated acids are corrosive and should be handled with extreme care.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of fluorinated heterocyclic compounds. Its multi-step synthesis from readily available starting materials is well-established. The strategic placement of its functional groups allows for a wide range of subsequent chemical transformations, making it a key building block in the development of novel agrochemicals and pharmaceuticals. This guide provides the essential technical information and protocols to aid researchers in the synthesis and application of this important compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 99368-67-9 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Heterocycles Using 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
I have now gathered some relevant information. I found a patent describing the synthesis of triazolopyridines containing a trifluoromethyl group starting from 2-hydrazino-3-chloro-5-trifluoromethylpyridine. While this is not the exact starting material of interest (2-Chloro-5-nitro-3-(trifluoromethyl)pyridine), it provides a strong lead, as the nitro group in my target compound can likely be reduced to an amino group and then converted to a hydrazine.
I also found general synthetic approaches for imidazo[4,5-b]pyridines, some of which start from 2-chloro-3-nitropyridine derivatives. This suggests a feasible pathway from my starting material.
However, I still lack specific, detailed, and published protocols for the direct conversion of this compound into a variety of novel heterocycles. The information is somewhat fragmented and requires some logical connections to be made to devise a complete synthetic plan.
Therefore, I will proceed with creating the application note based on the information I have, but I will need to clearly state where a reaction is a well-established procedure for a similar substrate and where it is a proposed, logical extension to the specific starting material of this note. I will formulate detailed protocols based on analogous reactions and provide the necessary scientific reasoning.
Given this, I can now proceed to structure and write the application note. I have enough information to create a comprehensive guide with the understanding that some protocols will be based on established reactions of similar compounds.
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of this compound as a versatile building block for the synthesis of novel and medicinally relevant heterocyclic compounds. The unique electronic properties conferred by the trifluoromethyl, nitro, and chloro substituents render this pyridine scaffold an exceptional substrate for a variety of chemical transformations. This document provides not only detailed, step-by-step protocols for the synthesis of fused heterocyclic systems such as imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines but also delves into the mechanistic rationale behind these synthetic strategies. The methodologies presented herein are designed to be robust and reproducible, offering researchers a practical toolkit for leveraging this powerful synthetic intermediate in drug discovery and development programs.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
The pyridine nucleus is a cornerstone of numerous pharmaceuticals, and its functionalization plays a critical role in modulating the biological activity of drug candidates.[1] The subject of this guide, this compound, is a highly activated and versatile trifluoromethylpyridine derivative. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making its incorporation a key strategy in modern drug design.[1] The presence of a nitro group and a chlorine atom on the pyridine ring further activates the molecule for various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This application note will explore the synthetic utility of this trifluoromethylpyridine derivative in constructing fused heterocyclic systems, which are prevalent in a wide array of therapeutic agents. We will provide detailed protocols, mechanistic insights, and practical considerations for the synthesis of novel imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties, as well as the safety profile of this compound, is paramount for its safe handling and successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99368-67-9 | --INVALID-LINK--[2] |
| Molecular Formula | C₆H₂ClF₃N₂O₂ | --INVALID-LINK--[2] |
| Molecular Weight | 226.54 g/mol | --INVALID-LINK--[3] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Purity | Typically ≥97% | --INVALID-LINK--[2] |
Safety and Handling:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from heat and oxidizing agents.[4]
Synthetic Pathways to Novel Heterocycles
The strategic positioning of the chloro, nitro, and trifluoromethyl groups on the pyridine ring opens up several avenues for the synthesis of fused heterocycles. The primary approach involves a two-step sequence: first, nucleophilic aromatic substitution at the C2 position, followed by a reduction of the nitro group and subsequent intramolecular cyclization.
Figure 1: General workflow for the synthesis of fused heterocycles.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridines are an important class of heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties.[5] The synthesis of these compounds from this compound can be achieved through a multi-step process involving an initial SNAr reaction, followed by reduction and cyclization. A general approach for the synthesis of similar structures involves the reaction of a 2-chloro-3-nitropyridine with an amine, followed by reduction and cyclization.[1]
Protocol 1: Synthesis of a 2-Amino-5-nitro-3-(trifluoromethyl)pyridine Intermediate
This protocol describes the nucleophilic aromatic substitution of the chlorine atom with an amine.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or MeCN, add the desired amine (1.1 eq) and a base such as triethylamine or DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-nitro-3-(trifluoromethyl)pyridine derivative.
Protocol 2: Reductive Cyclization to form the Imidazo[4,5-b]pyridine Ring
This protocol outlines the reduction of the nitro group and subsequent cyclization to form the fused imidazole ring. The synthesis of imidazo[4,5-b]pyridines often involves the reduction of a nitro-diamine precursor followed by cyclization.[1][6]
Materials:
-
2-Amino-5-nitro-3-(trifluoromethyl)pyridine derivative (from Protocol 1)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Acetic acid (AcOH)
-
Formic acid or an appropriate aldehyde/orthoester for cyclization
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend the 2-amino-5-nitro-3-(trifluoromethyl)pyridine derivative (1.0 eq) in a mixture of ethanol and water (or acetic acid).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) (or SnCl₂ in HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
To the crude diamine, add formic acid (or another cyclizing agent) and heat to reflux for several hours.
-
After cooling, neutralize the reaction mixture with a saturated NaHCO₃ or NaOH solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired imidazo[4,5-b]pyridine.
Figure 2: Synthetic scheme for Imidazo[4,5-b]pyridines.
Synthesis of Triazolo[4,5-b]pyridine Derivatives
Triazolo[4,5-b]pyridines are another class of fused heterocycles with significant biological activities. A plausible synthetic route to these compounds from this compound involves the initial formation of a hydrazine derivative, followed by cyclization. A patented method describes the synthesis of similar triazolopyridines from a 2-hydrazino-3-chloro-5-trifluoromethylpyridine precursor.[7]
Protocol 3: Synthesis of 2-Hydrazinyl-5-nitro-3-(trifluoromethyl)pyridine
This protocol details the reaction of the starting material with hydrazine to form the key intermediate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or isopropanol.
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for several hours at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude hydrazine derivative, which can often be used in the next step without further purification.
Protocol 4: Cyclization to form the Triazolo[4,5-b]pyridine Ring
This protocol describes the cyclization of the hydrazine intermediate to form the fused triazole ring.
Materials:
-
2-Hydrazinyl-5-nitro-3-(trifluoromethyl)pyridine (from Protocol 3)
-
Triethyl orthoformate or another suitable one-carbon source
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Toluene or Xylene
Procedure:
-
To a solution of 2-hydrazinyl-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in toluene or xylene, add triethyl orthoformate (excess) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the ethanol formed during the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired triazolo[4,5-b]pyridine.
Note: The nitro group can be reduced at a later stage if desired, or it can be utilized for further functionalization.
Mechanistic Considerations
The key transformations in the synthesis of these fused heterocycles are nucleophilic aromatic substitution and intramolecular cyclization.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and trifluoromethyl groups, along with the electronegativity of the pyridine nitrogen, makes the C2 position highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex intermediate.
-
Reductive Cyclization: The reduction of the nitro group to an amine is a critical step, creating a 1,2-diamine or a hydrazine functionality on the pyridine ring. This intermediate is then poised for intramolecular cyclization with a suitable electrophile (e.g., formic acid, aldehyde, orthoester) to form the fused five-membered heterocyclic ring.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of novel heterocyclic compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of imidazo[4,5-b]pyridines, triazolo[4,5-b]pyridines, and other related fused systems. The unique substitution pattern of this starting material offers significant opportunities for the development of new chemical entities with potential therapeutic applications.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:99368-67-9 | this compound | Chemsrc [chemsrc.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103613594A - Preparation method of triazolopyridine containing trifluoromethyl - Google Patents [patents.google.com]
Protocol for Suzuki Coupling with 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: A Guide to Catalyst Selection and Reaction Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance. This application note provides a comprehensive guide to the Suzuki coupling of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, a critical building block in pharmaceutical and agrochemical research.[1][2] The unique electronic properties of this substrate, characterized by a highly electron-deficient pyridine ring, present both opportunities and challenges for catalysis.[3][4] This document offers a detailed experimental protocol, mechanistic insights, guidance on catalyst system selection, and troubleshooting strategies to empower researchers to successfully utilize this versatile intermediate.
Introduction: The Significance of this compound
This compound is a highly valued intermediate in the synthesis of complex molecular architectures. Its utility stems from the strategic placement of its functional groups:
-
The Trifluoromethyl Group (-CF₃): This moiety is a bioisostere of a methyl group but with dramatically different electronic properties. It is known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[3]
-
The Nitro Group (-NO₂): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic substitution and modifies the electronic landscape of the final molecule.
-
The Chloro Group (-Cl): Serves as a versatile handle for cross-coupling reactions. While chloroarenes are typically less reactive than their bromo or iodo counterparts, they are often more cost-effective and readily available.[5][6]
The convergence of these features makes this compound an indispensable building block for creating novel therapeutic agents and agrochemicals.[3][7][8] The Suzuki-Miyaura coupling provides a powerful method for converting the C-Cl bond into a C-C bond, introducing diverse aryl or heteroaryl fragments. However, the success of this transformation hinges on a rational approach to catalyst selection and reaction optimization, particularly given the electron-deficient nature of the heteroaryl chloride.[6]
Mechanistic Overview and Key Principles
The efficacy of the Suzuki-Miyaura coupling relies on a palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Key Components:
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) species into the carbon-chlorine bond of the pyridine. For electron-deficient substrates like this compound, this step is generally facilitated due to the electrophilic nature of the carbon center.[4][6]
-
Transmetalation: This is the transfer of the organic group (Ar²) from the boron atom to the palladium center. This step is often rate-limiting and requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the palladium.[9][10]
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be necessary for particularly challenging coupling partners.
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2–1.5 equiv)
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Ligand: SPhos, XPhos, or RuPhos (2.2-5.5 mol% for Pd(OAc)₂, 2-5 mol% for Pd₂(dba)₃)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Solvent System: 1,4-Dioxane and water (4:1 or 5:1 ratio), degassed
-
Equipment: Oven-dried Schlenk flask or reaction vial, magnetic stirrer, heating block or oil bath, inert gas line (Argon or Nitrogen), TLC plates, standard workup and purification glassware.
Step-by-Step Methodology
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[11]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 226.5 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: In a separate vial, briefly mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 9.0 mg) before adding them to the Schlenk flask.
-
Inerting the System: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: Oxygen can oxidize both the active Pd(0) catalyst and the phosphine ligand, leading to catalyst deactivation and significantly lower yields.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Scientist's Note: Degassing the solvent (by sparging with an inert gas for 15-20 minutes or via freeze-pump-thaw cycles) is a critical, non-negotiable step for reproducible results.
-
-
Heating and Monitoring: Place the flask in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction vigorously. Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Catalyst System Selection and Optimization
The choice of catalyst, ligand, base, and solvent can dramatically affect the outcome of the reaction. The table below summarizes common starting points for coupling electron-deficient heteroaryl chlorides.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent System | Temp (°C) | Comments & References |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/Water | 110 | A highly general and robust system for heteroaryl chlorides.[11][13] |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/Water | 110 | Excellent for sterically hindered substrates.[11] |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | DMF/Water | 120 | Cesium carbonate is a stronger base, sometimes beneficial for less reactive boronic acids.[11] |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/Water | 90 | A "classical" system; may work for this activated substrate but is often less efficient than modern ligand systems.[11][14] |
| 5 | Pd(Amphos)₂Cl₂ (1) | - | K₂CO₃ | Toluene | 90 | An air-stable pre-catalyst effective for heteroaryl chlorides.[5] |
| 6 | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/Water | 80 | Often effective, but dppf can be less robust than Buchwald-type ligands at high temperatures. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Ineffective catalyst system. | Switch to a more active ligand (e.g., from PPh₃ to SPhos or XPhos). Increase catalyst loading slightly (e.g., from 2% to 4%). |
| Insufficiently inert atmosphere. | Ensure proper degassing of solvents and use of a Schlenk line or glovebox. | |
| Base is not effective. | Switch to a different base (e.g., from K₂CO₃ to the stronger K₃PO₄ or Cs₂CO₃). | |
| Decomposition of Boronic Acid | Reaction temperature is too high or reaction time is too long. | Lower the reaction temperature. Use a more active catalyst to shorten the reaction time. |
| Boronic acid is unstable under the reaction conditions. | Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[9] | |
| Formation of Homocoupled Product (Ar¹-Ar¹ or Ar²-Ar²) | Presence of oxygen. | Improve inert atmosphere techniques. |
| Catalyst deactivation leading to side reactions. | Use a more robust ligand that better protects the palladium center. | |
| Difficulty in Purification | Boronic acid byproducts are co-eluting. | During workup, perform an aqueous wash with 1M NaOH to remove excess boronic acid and its byproducts. |
Safety Precautions
-
This compound: This compound should be handled with care. Based on data for related isomers, it may be toxic if swallowed or in contact with skin and can cause skin and eye irritation.[15] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Solvents: 1,4-Dioxane is a suspected carcinogen. Always work within a fume hood.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of valuable, functionalized pyridine derivatives. Success relies on the rational selection of a modern palladium catalyst system, typically employing bulky, electron-rich phosphine ligands, and adherence to meticulous experimental technique, particularly the maintenance of an inert atmosphere. The protocols and guidelines presented here provide a solid foundation for researchers to optimize this reaction and accelerate their discovery programs in medicinal chemistry and materials science.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic deployment of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine in Modern Medicinal Chemistry
Introduction: The Value Proposition of a Highly Functionalized Pyridine Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into lead compounds has become an indispensable tool for modulating pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by engaging in favorable interactions with protein targets.[1][2] When this group is appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine core becomes a high-value building block for a diverse array of therapeutic agents.
This guide provides an in-depth technical overview of the applications of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, a versatile and highly reactive intermediate. We will delve into its synthesis, key chemical transformations, and its strategic use in the construction of complex molecular architectures, with a particular focus on the synthesis of kinase inhibitors. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic campaigns.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 99368-67-9 | [3] |
| Molecular Formula | C₆H₂ClF₃N₂O₂ | [3] |
| Molecular Weight | 226.54 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Refrigerator, under inert atmosphere | [3] |
Synthesis of this compound: A Robust Protocol
The most common and reliable method for the synthesis of this compound involves the chlorination of the corresponding pyridin-2-ol. The following protocol is a well-established procedure that provides the target compound in high yield.[3]
Experimental Protocol: Chlorination of 5-nitro-3-(trifluoromethyl)pyridin-2-ol
Materials:
-
5-nitro-3-(trifluoromethyl)pyridin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice
-
Sodium bicarbonate (NaHCO₃), solid
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a mixture of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq), POCl₃ (2.5 eq), and PCl₅ (1.4 eq).
-
Heat the reaction mixture to 110-120 °C for 8 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.
-
After completion, carefully pour the reaction mixture into ice water with stirring.
-
Neutralize the acidic solution by the slow addition of solid NaHCO₃ until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to afford this compound as a solid, which can often be used in the next step without further purification.
Application in Kinase Inhibitor Synthesis: A Strategic Workflow
The true utility of this compound in medicinal chemistry is demonstrated by its application as a linchpin in the synthesis of complex heterocyclic systems, particularly those found in kinase inhibitors. The trifluoromethylpyridine moiety is a common feature in inhibitors of Janus kinases (JAKs), RET kinase, and epidermal growth factor receptor (EGFR) kinase.[4][5]
The following section outlines a representative synthetic workflow illustrating how this building block can be elaborated into a key precursor for a range of kinase inhibitors. The workflow leverages two key transformations: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.
Caption: Synthetic workflow from the title compound to a kinase inhibitor.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. This allows for the facile displacement of the chloride at the C2 position by a variety of nucleophiles, most commonly amines.
Experimental Protocol: Amination of this compound
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) as needed, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-nitro-3-(trifluoromethyl)pyridine derivative.
Step 2: Nitro Group Reduction
The subsequent reduction of the nitro group to a primary amine is a critical step, yielding a versatile diamine intermediate. Several methods can be employed for this transformation, with the choice of reagent depending on the functional group tolerance of the substrate.
Experimental Protocol: Reduction of the Nitro Group
Materials:
-
2-Amino-5-nitro-3-(trifluoromethyl)pyridine derivative from Step 1
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite®
Procedure:
-
To a suspension of the nitro-pyridine derivative (1.0 eq) in a mixture of EtOH and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the desired 2,5-diamino-3-(trifluoromethyl)pyridine derivative. This intermediate is often used directly in the next step.
Structure-Activity Relationship (SAR) Insights
The strategic placement of the trifluoromethyl group on the pyridine ring, as facilitated by the use of this compound, has profound implications for the biological activity of the resulting compounds. In the context of kinase inhibitors, the trifluoromethylpyridine moiety often serves to:
-
Enhance Potency: The CF₃ group can engage in favorable hydrophobic interactions within the ATP-binding pocket of the kinase, leading to increased binding affinity.[5]
-
Improve Selectivity: The specific substitution pattern can help to achieve selectivity for the target kinase over other closely related kinases.
-
Modulate Physicochemical Properties: The lipophilicity imparted by the CF₃ group can be fine-tuned to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of the drug candidate.
The diamine intermediate synthesized from this compound is a direct precursor to a wide range of heterocyclic cores that are prevalent in kinase inhibitors. For example, condensation with a suitable three-carbon unit can lead to the formation of a pyrrolo[2,3-d]pyrimidine scaffold, the core of the JAK inhibitor Tofacitinib.[6][7]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its highly functionalized nature, with strategically placed reactive sites and a key trifluoromethyl group, makes it an ideal starting material for the synthesis of complex, biologically active molecules. The robust protocols for its synthesis and subsequent elaboration into key diamine intermediates provide a reliable pathway for accessing a diverse range of kinase inhibitors and other therapeutic agents. A thorough understanding of the reactivity and strategic application of this compound will undoubtedly continue to fuel innovation in drug discovery.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unl.pt [research.unl.pt]
- 7. Synthesis of Tofacitinib [cjph.com.cn]
application of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine as a building block
An Application Guide for the Strategic Use of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine in Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: A Privileged Building Block in Modern Chemistry
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance critical drug properties such as lipophilicity, metabolic stability, and target binding affinity.[1][2] Within this context, this compound (CAS No: 72587-15-6) has emerged as an indispensable chemical intermediate.[3] Its pyridine core, substituted with a trifluoromethyl group, a nitro group, and a chlorine atom, presents a unique electronic landscape that renders it a highly versatile and reactive scaffold for constructing complex molecular architectures.[3][4][5]
This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application as a foundational building block in key synthetic transformations. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic programs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 72587-15-6[6][7] |
| Molecular Formula | C₆H₂ClF₃N₂O₂[6] |
| Molecular Weight | 226.54 g/mol [8] |
| Appearance | Yellow Solid or Liquid |
| IUPAC Name | This compound[6] |
Core Reactivity and Strategic Applications
The synthetic utility of this compound is dictated by the synergistic interplay of its substituents. The pyridine nitrogen, along with the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, renders the aromatic ring highly electron-deficient. This electronic profile significantly activates the C2-chlorine atom towards two principal classes of transformations: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling reactions. A subsequent reduction of the nitro group can also provide a handle for further diversification.
Figure 1: Key reaction pathways for this compound.
Application I: Nucleophilic Aromatic Substitution (SₙAr)
The pronounced electron-deficient nature of the pyridine ring makes the C2 position exceptionally susceptible to attack by nucleophiles. This reaction proceeds through a Meisenheimer complex, which is stabilized by the adjacent electron-withdrawing groups, facilitating the displacement of the chloride leaving group. This pathway is a robust and direct method for forming C-N, C-O, and C-S bonds.
Figure 2: Generalized workflow for the SₙAr reaction mechanism.
Protocol 1: General Procedure for SₙAr with an Amine
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, or ACN)
-
Reaction vessel (e.g., round-bottom flask or sealed vial)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add this compound and the chosen anhydrous solvent.
-
Addition of Reagents: Add the amine nucleophile, followed by the base.
-
Reaction Conditions: Stir the mixture at a temperature ranging from ambient (25 °C) to elevated (80-100 °C). The optimal temperature depends on the nucleophilicity of the amine.
-
Scientist's Note: Less nucleophilic amines (e.g., anilines) will typically require higher temperatures to achieve a reasonable reaction rate. More nucleophilic aliphatic amines may react efficiently at room temperature.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application II: Palladium-Catalyzed Cross-Coupling
While SₙAr is highly effective, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination have become indispensable for creating more complex C-C and C-N bonds with exceptional functional group tolerance.[9][10]
Figure 3: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol provides a starting point for coupling this compound with various aryl- or heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, combine this compound, the boronic acid, the palladium catalyst, and the base in an oven-dried reaction vessel.
-
Rationale: Oxygen can deactivate the Pd(0) catalyst. Using degassed solvents and maintaining an inert atmosphere is critical for reproducibility and high yields.
-
-
Solvent Addition: Add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring, typically between 80-110 °C, for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This method is complementary to SₙAr and is particularly useful for coupling less nucleophilic amines or when SₙAr conditions are not viable.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 4-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst, ligand, and base. Add the this compound and the amine.
-
Expertise Note: The choice of ligand is crucial for coupling aryl chlorides.[11] Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often required to facilitate the challenging oxidative addition step.
-
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 2.
Downstream Modification: Nitro Group Reduction
The nitro group serves not only as an activating group but also as a synthetic handle. It can be readily reduced to a primary amine, opening a new vector for diversification (e.g., amide bond formation, diazotization).
Table 2: Representative Conditions for Nitro Group Reduction
| Reagent System | Solvent | Temperature (°C) | Notes |
| Fe / NH₄Cl | EtOH / H₂O | 80 | Standard, robust method. |
| SnCl₂·2H₂O | EtOH | 70 | Effective, but tin byproducts can complicate purification. |
| H₂ (g), Pd/C | MeOH or EtOAc | 25 | Clean method, but requires hydrogenation equipment. |
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Nucleophilic Aromatic Substitution on 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Introduction: Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, prized for its presence in numerous therapeutic agents. The targeted functionalization of this heterocycle is therefore of paramount importance to researchers in medicinal chemistry and process development. 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is a highly activated and synthetically versatile building block. The convergence of three powerful electron-withdrawing groups—the pyridine nitrogen, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position—renders the C2-position exceptionally electrophilic and primed for nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile introduction of a wide array of nucleophiles under relatively mild conditions, making it an invaluable intermediate in the synthesis of complex pharmaceutical candidates and agrochemicals.[1] This document provides a comprehensive guide to the experimental execution of SNAr reactions on this substrate, focusing on the rationale behind the procedural choices to ensure robust and reproducible outcomes.
Mechanistic Rationale: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electron-deficient carbon atom bearing the chlorine atom (C2). This step disrupts the aromaticity of the pyridine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group and Re-aromatization : In the second, typically faster step, the chloride ion is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the pyridine ring, yielding the final substituted product.
// Reactants sub [label="2-Chloro-5-nitro-3-\n(trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; nuc [label="Nucleophile (e.g., R-NH₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Intermediate meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Anionic Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"];
// Products prod [label="2-Substituted-5-nitro-3-\n(trifluoromethyl)pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lg [label="Chloride Ion (Cl⁻)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Arrows and Labels sub -> meisenheimer [label="+ Nucleophile\n(Addition)", color="#34A853"]; nuc -> meisenheimer [style=invis]; meisenheimer -> prod [label="- Leaving Group\n(Elimination)", color="#EA4335"]; meisenheimer -> lg [style=invis]; } .dot Caption: General mechanism of the SNAr reaction on this compound.
Safety and Handling Precautions
A thorough understanding of the hazards associated with all reagents is essential before commencing any experimental work.
-
This compound : This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It should be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles.[3] Avoid heat, flames, and sparks, and store in a tightly closed container.[3]
-
Aromatic Amines (e.g., Benzylamine, Aniline) : Many aromatic amines are toxic and can be readily absorbed through the skin. They should be handled with care in a well-ventilated area or fume hood, using appropriate PPE.
-
Solvents (e.g., DMF, Ethanol) : N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with caution.[4] Ethanol is flammable. Ensure all heating is conducted using a heating mantle in a well-ventilated area, away from ignition sources.
-
Bases (e.g., K₂CO₃, Triethylamine) : While generally less hazardous than strong bases, potassium carbonate is an irritant. Triethylamine is flammable and has a strong, unpleasant odor; it should be handled in a fume hood.
First Aid Measures:
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[3]
-
Inhalation : Move the individual to fresh air. If symptoms persist, seek medical attention.[3]
-
Ingestion : Wash out the mouth with water and seek immediate medical attention.[3]
Detailed Experimental Protocol: Synthesis of N-Benzyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine
This protocol provides a representative procedure for the SNAr reaction of this compound with benzylamine. The principles outlined can be adapted for other primary and secondary amine nucleophiles.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | 99368-67-9 | 226.54 | 5.0 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 5.5 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 10.0 | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Flash column chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.13 g, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).
-
Rationale: Using an oven-dried flask prevents the introduction of moisture, which could potentially react with the reagents. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[4] An excess of the base is used to ensure complete reaction.
-
-
Addition of Solvent and Reagents : Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF (25 mL) via syringe, followed by the addition of benzylamine (0.60 mL, 5.5 mmol).
-
Rationale: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture. DMF is a polar aprotic solvent that effectively solvates the ions involved and facilitates SNAr reactions.[4] A slight excess of the nucleophile (benzylamine) is used to ensure the complete consumption of the limiting electrophile.
-
-
Reaction Execution : Heat the reaction mixture to 80 °C using a heating mantle. Stir the reaction at this temperature for 4-6 hours.
-
Rationale: Heating the reaction increases the rate of nucleophilic attack. The progress of the reaction should be monitored to determine the optimal reaction time and prevent the formation of degradation byproducts.
-
-
Reaction Monitoring : Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The starting material should have a different Rf value than the product. The reaction is considered complete when the starting material spot is no longer visible by TLC.
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of deionized water. A precipitate of the crude product may form.
-
Rationale: Quenching the reaction with water precipitates the organic product, which is typically insoluble in water, and dissolves the inorganic salts (e.g., excess K₂CO₃ and KCl byproduct).
-
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Rationale: Ethyl acetate is an organic solvent that is immiscible with water and will dissolve the desired organic product, allowing for its separation from the aqueous phase. Multiple extractions ensure efficient recovery of the product.
-
-
Washing and Drying : Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Rationale: Washing with brine helps to remove any remaining water from the organic layer. Anhydrous MgSO₄ is a drying agent that removes residual water. Rotary evaporation removes the volatile organic solvent to isolate the non-volatile crude product.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% ethyl acetate in hexane), is typically effective for separating the desired product from any unreacted starting materials or byproducts.[5][6]
-
Rationale: Column chromatography is a standard technique for purifying organic compounds. The choice of eluent is critical for achieving good separation. Non-polar compounds will elute first with a non-polar solvent like hexane, while more polar compounds will require a more polar solvent like ethyl acetate to elute from the silica gel. For amine-containing products, adding a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent can prevent peak tailing and improve separation.[7][8]
-
// Steps setup [label="1. Reaction Setup\n- Add Reactants & Base to Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="2. Add Solvent & Nucleophile\n- Anhydrous DMF, Benzylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="3. Heat Reaction\n- 80 °C, 4-6 hours", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="4. Monitor by TLC", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="5. Work-up\n- Quench with Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="6. Extraction\n- Ethyl Acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drying [label="7. Wash & Dry\n- Brine, MgSO₄, Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="8. Purification\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product\nN-Benzyl-5-nitro-3-(trifluoromethyl)\npyridin-2-amine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Flow setup -> reagents; reagents -> reaction; reaction -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> extraction; extraction -> drying; drying -> purification; purification -> product; } .dot Caption: Step-by-step workflow for the synthesis and purification.
Expected Results and Characterization
The successful execution of this protocol should yield N-Benzyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine as a solid, typically yellow in color. The yield can be expected to be in the range of 80-95% based on similar reactions reported in the literature.
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
-
Melting Point : To assess the purity of the crystalline solid.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and continue monitoring by TLC. If the reaction is still sluggish, incrementally increase the temperature (e.g., to 100 °C). |
| Deactivated nucleophile or base. | Use fresh, anhydrous reagents and solvents. Ensure the base is of high purity. | |
| Low Yield | Product loss during work-up or purification. | Ensure thorough extraction from the aqueous phase. Optimize the column chromatography conditions to minimize product loss on the column. |
| Formation of side products. | Lower the reaction temperature. Ensure an inert atmosphere is maintained throughout the reaction. | |
| Difficult Purification | Product co-elutes with impurities. | Adjust the eluent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol). For basic amine products, consider using an amine-functionalized silica column or adding triethylamine to the eluent.[8] |
| Product streaking on TLC/column. | Add a small percentage of triethylamine (1-2%) to the eluent to neutralize acidic sites on the silica gel.[7][8] |
Conclusion
This compound is a highly activated substrate that readily undergoes nucleophilic aromatic substitution with a variety of amine nucleophiles. The protocol described herein provides a robust and reproducible method for the synthesis of N-substituted 2-amino-5-nitro-3-(trifluoromethyl)pyridine derivatives. By understanding the underlying mechanism and paying careful attention to reaction parameters and safety precautions, researchers can effectively utilize this versatile building block for the efficient construction of complex molecules relevant to the pharmaceutical and agrochemical industries.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. CAS#:99368-67-9 | this compound | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. biotage.com [biotage.com]
large-scale synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
An Application Guide for the Large-Scale Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a critical intermediate in the pharmaceutical and agrochemical industries. This document provides a narrative of the synthetic strategy, moving beyond a simple recitation of steps to explain the underlying chemical principles and process optimization considerations essential for large-scale production. The protocols herein are designed for researchers, chemists, and process engineers, emphasizing safety, efficiency, and analytical validation.
Introduction and Strategic Overview
This compound serves as a key building block for a variety of complex molecules, particularly in the synthesis of modern pesticides and specialized pharmaceuticals.[1][2] Its trifluoromethyl group imparts unique electronic properties and metabolic stability, while the chloro- and nitro-substituents provide reactive handles for further chemical modification.
The successful large-scale synthesis of this intermediate hinges on a strategic approach that balances yield, purity, cost of raw materials, and operational safety. The selected two-step synthetic pathway is considered optimal for industrial application. It begins with the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine to form the precursor 5-nitro-3-(trifluoromethyl)pyridin-2-ol, followed by a robust chlorination step to yield the final product. This route is favored over alternatives due to the high yields and selectivity achieved in the final chlorination step.
Overall Synthetic Pathway
The diagram below outlines the two-stage synthesis process.
Caption: Two-step synthesis of the target compound.
Part A: Large-Scale Synthesis of 5-Nitro-3-(trifluoromethyl)pyridin-2-ol
The initial step involves the electrophilic nitration of the pyridine ring. The hydroxyl group at the 2-position is an activating group that directs the incoming nitro group primarily to the 5-position. The use of a mixed acid (sulfuric and nitric acid) system is standard for generating the highly electrophilic nitronium ion (NO₂⁺) required for this transformation.[3]
Safety Directive for Nitration
Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not strictly controlled.[4] All operations must be conducted in a reactor with precise temperature control, adequate cooling capacity, and an emergency quenching system. Personnel must be equipped with acid-resistant personal protective equipment (PPE), including face shields, gloves, and lab coats.[4][5][6] The reaction should be performed in a well-ventilated area to manage the release of toxic nitrogen oxide fumes.[4]
Protocol for Precursor Synthesis
-
Reactor Preparation : Ensure a 100 L glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, and a pressure-equalizing addition funnel.
-
Acid Charging : Charge concentrated sulfuric acid (H₂SO₄, 30 L) into the reactor and cool the vessel to 0-5°C using a chiller.
-
Nitrating Mixture Preparation : Slowly add fuming nitric acid (HNO₃, 12 L) to the sulfuric acid under vigorous stirring, ensuring the internal temperature does not exceed 15°C.[3]
-
Substrate Addition : In a separate vessel, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (10 kg, 61.3 mol) in concentrated sulfuric acid (10 L).
-
Reaction Execution : Add the substrate solution dropwise to the nitrating mixture over 2-3 hours, maintaining the internal temperature between 10-20°C.
-
Reaction & Monitoring : After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by withdrawing aliquots and analyzing via HPLC until the starting material is consumed.
-
Quenching : Carefully pour the reaction mixture onto crushed ice (150 kg) in a separate, larger vessel with vigorous stirring. This will precipitate the product.
-
Isolation and Washing : Filter the resulting solid slurry. Wash the filter cake extensively with cold deionized water until the washings are neutral (pH 6-7).
-
Drying : Dry the yellow solid product in a vacuum oven at 60-70°C to a constant weight.
Part B: Large-Scale Synthesis of this compound
This stage converts the hydroxyl group of the precursor into a chloro group using thionyl chloride (SOCl₂). N,N-dimethylformamide (DMF) is employed as a catalyst, which reacts with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), the active chlorinating species. This mechanism is more efficient than using thionyl chloride alone.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the chlorination reaction.
Detailed Chlorination Protocol
This protocol is scaled from a reported laboratory procedure.[7][8]
-
Reagent Charging : To a 100 L reactor equipped for reflux and gas scrubbing (to neutralize HCl and SO₂ byproducts), charge 5-nitro-3-(trifluoromethyl)pyridin-2-ol (8.0 kg, 38.4 mol).
-
Thionyl Chloride Addition : Under an inert nitrogen atmosphere, slowly add thionyl chloride (SOCl₂, 45.7 kg, 384 mol) to the reactor. A slight exotherm may be observed.
-
Catalyst Addition : Carefully add N,N-dimethylformamide (DMF, 5.6 kg, 76.8 mol) as the catalyst.[7]
-
Reaction Execution : Heat the reaction mixture to 100°C and maintain this temperature with stirring for 10 hours.[7][8]
-
Reaction Monitoring : Monitor the reaction's completion by TLC (Petroleum Ether/Ethyl Acetate = 5:1, product Rf = 0.6) or HPLC.[7][8]
-
Solvent Removal : Upon completion, cool the mixture and remove excess thionyl chloride by distillation under reduced pressure.
-
Extractive Work-up : Partition the concentrated residue between ethyl acetate (50 L) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 40 L), adding the bicarbonate solution slowly and carefully to control effervescence.[7][8]
-
Phase Separation and Washing : Separate the organic layer. Wash the organic phase with saturated brine (2 x 20 L) to remove residual water-soluble impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[7][8]
-
Purification : The crude this compound can often be used directly in the next step. If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be performed.
Data Summary and Quality Control
Table 1: Reagent and Parameter Summary for Chlorination
| Parameter | Value | Rationale / Notes |
| Starting Material | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | Precursor from nitration step. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Provides the chloride source. A large excess is used to drive the reaction. |
| Catalyst | N,N-dimethylformamide (DMF) | Forms the active Vilsmeier reagent, accelerating the reaction. |
| Reaction Temperature | 100°C | Ensures sufficient energy to overcome the activation barrier.[7] |
| Reaction Time | 10 hours | Typical duration for complete conversion at this scale.[7] |
| Expected Yield | ~86% | Based on reported laboratory-scale synthesis.[7][8] |
Analytical Quality Control Protocols
-
Thin Layer Chromatography (TLC):
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Detection: UV at 254 nm
-
Purpose: To quantify starting material consumption, product formation, and assess final purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. youtube.com [youtube.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 99368-67-9 [chemicalbook.com]
- 9. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Application Note: Quantitative Analysis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine in Pharmaceutical Development
Introduction
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, with the CAS number 99368-67-9, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its unique chemical structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on a pyridine ring, makes it a versatile building block in medicinal chemistry.[1] The trifluoromethyl group, in particular, can enhance the lipophilicity, metabolic stability, and binding affinity of drug molecules.[1] Given its role in the synthesis of modern medicines, ensuring the purity and accurate quantification of this intermediate is critical for the quality, safety, and efficacy of the final drug product.[3][4]
This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with structural confirmation by Mass Spectrometry (MS). The methodologies described herein are designed for use by researchers, scientists, and drug development professionals in a quality control setting. The validation of these methods is crucial to ensure reliable and reproducible results, adhering to regulatory guidelines such as those from the International Conference on Harmonisation (ICH).[3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₃N₂O₂ | [2] |
| Molecular Weight | 226.54 g/mol | [2] |
| Appearance | Yellow solid or liquid | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and ether; insoluble in water. | [7] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.
Rationale for Method Selection
Reversed-phase HPLC is chosen due to the non-polar nature of the trifluoromethyl and chloro-substituted pyridine ring. A C18 column will provide sufficient retention and separation from potential impurities. UV detection is suitable as the nitro-aromatic structure is expected to have a strong chromophore.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (purity >98%)[6]
-
Volumetric flasks, pipettes, and autosampler vials
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Sample Solution Preparation:
-
Accurately weigh an appropriate amount of the sample containing this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) and dilute with the mobile phase to achieve a final concentration within the linear range of the method.
Method Validation
Validation of the analytical method is essential to ensure its suitability for its intended purpose.[3][4] The validation should be performed according to ICH guidelines and include the following parameters:[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] This can be demonstrated by analyzing a placebo and a spiked sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Gas Chromatography (GC) Method
GC is a suitable alternative for the analysis of volatile and thermally stable compounds. Given the relatively low molecular weight and potential volatility of this compound, a GC method can provide high resolution and sensitivity.
Rationale for Method Selection
The compound's volatility makes it amenable to GC analysis. A non-polar capillary column is appropriate for this analyte. Flame Ionization Detection (FID) is a robust and universally applicable detector for organic compounds.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
Reagents and Materials:
-
High purity solvent for dilution (e.g., Hexane or Ethyl Acetate)
-
This compound reference standard
-
GC vials with septa
Standard and Sample Preparation: Similar to the HPLC method, prepare standard and sample solutions in a suitable volatile solvent to fall within the linear range of the detector.
Method Validation
The GC method must also be validated following the same principles as the HPLC method, including specificity, linearity, accuracy, precision, LOD, and LOQ.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the identity of a compound by providing information about its molecular weight and fragmentation pattern.[8]
Rationale
MS analysis, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), provides a high degree of certainty in the identification of this compound. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion.[9]
Expected Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. The presence of the chlorine atom will result in an [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a single chlorine atom.[9]
Expected Fragments:
-
Loss of the nitro group (-NO₂)
-
Loss of the chlorine atom (-Cl)
-
Loss of the trifluoromethyl group (-CF₃)
-
Fragmentation of the pyridine ring
Caption: Proposed mass fragmentation pathway.
Workflow for Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. particle.dk [particle.dk]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. This compound | 99368-67-9 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 9. tutorchase.com [tutorchase.com]
Application Note: Strategic Approaches to the Buchwald-Hartwig Amination of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[2] The substrate in focus, 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, represents a particularly challenging yet valuable electrophile. Its highly electron-deficient nature, imparted by the potent withdrawing effects of the nitro and trifluoromethyl groups, makes it an attractive building block for creating complex, functionalized heterocyclic compounds.
However, the very features that make this substrate electronically interesting also introduce specific hurdles for C-N coupling. While the electron deficiency activates the C-Cl bond, the pyridine nitrogen can act as a potential ligand, leading to catalyst inhibition.[3] Furthermore, the reaction is susceptible to side reactions such as hydrodehalogenation.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic considerations, dissect the critical reaction parameters, and provide detailed, field-proven protocols to ensure reliable and high-yielding outcomes.
Mechanistic Considerations and Key Challenges
The efficacy of the Buchwald-Hartwig amination hinges on the delicate balance of several steps within its catalytic cycle.[5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Key Challenges with this compound:
-
Substrate Reactivity: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, making the initial oxidative addition of the C-Cl bond to the Pd(0) center the rate-limiting step.[4] However, the strong electron-withdrawing nitro and trifluoromethyl groups on the pyridine ring significantly lower the electron density at the C2 position, which should facilitate this crucial step.[6]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially forming inactive or less active catalyst species and disrupting the catalytic cycle.[3]
-
Side Reaction: Hydrodehalogenation: A common competing pathway is the replacement of the chlorine atom with hydrogen, a process known as hydrodehalogenation. This can occur if the final reductive elimination step is slow, allowing for side reactions like β-hydride elimination from the amine or reactions with trace moisture.[4]
The selection of an appropriate catalyst system—specifically the ligand—is the most critical factor in overcoming these challenges.
Optimizing Reaction Parameters: A Scientist's Guide
Success with this transformation requires careful consideration of each component of the reaction mixture.
Palladium Source and Ligand Selection
The evolution of the Buchwald-Hartwig amination has been driven by the development of sophisticated phosphine ligands. For a challenging substrate like an electron-deficient heteroaryl chloride, early-generation ligands are often ineffective.[2] Modern, bulky, and electron-rich dialkylbiaryl phosphine ligands are essential. They promote the crucial, often slow, reductive elimination step, thereby outcompeting catalyst decomposition and side reactions.[7]
| Ligand Generation | Example Ligands | Key Characteristics & Application | Precatalyst Recommendation |
| First Generation | P(o-tolyl)₃ | Limited to aryl bromides/iodides and secondary amines. Not suitable for this substrate. | N/A |
| Second Generation | BINAP, DPPF | Bidentate ligands that improved rates and extended scope to primary amines. Still may be inefficient for this substrate.[1] | N/A |
| Third/Fourth Gen. | XPhos , RuPhos , BrettPhos | Bulky, electron-rich monophosphine ligands. Excellent for aryl chlorides, heteroaryl halides, and sterically hindered substrates. Accelerate reductive elimination.[2][8] | XPhos-Pd-G3, RuPhos-Pd-G3, BrettPhos-Pd-G3 |
Recommendation: For this compound, begin with a third or fourth-generation catalyst system. XPhos and RuPhos are excellent starting points for a broad range of amines.[4][8] For particularly hindered primary or secondary amines, BrettPhos may provide superior results.[2] Using a pre-formed, air-stable precatalyst (e.g., G3 or G4) is highly recommended as it ensures the reliable and consistent formation of the active Pd(0) species.[8]
Base Selection
The base serves to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido complex, which is necessary for reductive elimination.
-
Strong Alkoxides (NaOt-Bu, KOt-Bu): These are the most common and generally most effective bases for the amination of aryl chlorides.[9] They are sufficiently strong to deprotonate a wide range of amines. Ensure the base is anhydrous and from a reliable source, as impurities can lead to side reactions.[4]
-
Bis(trimethylsilyl)amides (LHMDS): An alternative strong, non-nucleophilic base that can be effective, particularly with base-sensitive functional groups.[10]
-
Carbonates (Cs₂CO₃, K₂CO₃): Generally considered weaker bases. While they can be effective for more reactive aryl bromides or iodides, they often lead to low conversion for aryl chlorides unless specific ligand systems are employed.[11]
Recommendation: Start with Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu). Use 1.2–1.5 equivalents relative to the limiting reagent.
Solvent and Temperature
-
Solvents: Anhydrous, aprotic solvents are required. Toluene and 1,4-dioxane are the most common and effective choices.[12] Tetrahydrofuran (THF) can also be used. The solvent must be thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[3]
-
Temperature: Reaction temperatures typically range from 80 to 110 °C.[5] For this activated substrate, starting at 100 °C is a reasonable choice. Microwave irradiation can dramatically shorten reaction times from hours to minutes and is an excellent option if available.[9]
Detailed Experimental Protocols
Safety Precaution: These reactions must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood. All reagents and solvents should be anhydrous.
Protocol 1: General Procedure using XPhos-Pd-G3
This protocol is a robust starting point for coupling with a variety of primary and secondary amines.
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| This compound | 226.54 | 1.0 | 226.5 mg |
| Amine | - | 1.2 | 1.2 mmol |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 134.5 mg |
| XPhos-Pd-G3 | 863.85 | 0.02 (2 mol%) | 17.3 mg |
| Anhydrous Toluene | - | - | 4 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and XPhos-Pd-G3 (0.02 eq).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (approx. 0.25 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
Protocol 2: Microwave-Assisted Procedure for Rapid Synthesis
This protocol is ideal for rapid screening or when accelerated reaction times are desired.
| Reagent | MW | Equivalents | Amount (for 0.5 mmol scale) |
| This compound | 226.54 | 1.0 | 113.3 mg |
| Amine | - | 1.2 | 0.6 mmol |
| Potassium tert-butoxide (KOt-Bu) | 112.21 | 1.4 | 78.5 mg |
| RuPhos-Pd-G3 | 838.85 | 0.02 (2 mol%) | 16.8 mg |
| Anhydrous 1,4-Dioxane | - | - | 2 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a dedicated microwave reaction vial equipped with a small magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), potassium tert-butoxide (1.4 eq), and RuPhos-Pd-G3 (0.02 eq).
-
Solvent and Sealing: Add anhydrous 1,4-dioxane (2 mL) and securely crimp the vial cap.
-
Microwave Reaction: Place the vial in the microwave reactor. Set the temperature to 120 °C, with a reaction time of 20-60 minutes and vigorous stirring.
-
Workup and Purification: After the reaction, allow the vial to cool to a safe temperature (<50 °C). Follow the workup and purification steps as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Ligand is not suitable for the substrate.4. Low reaction temperature. | 1. Ensure a strictly inert atmosphere and use degassed solvents.2. Switch to NaOt-Bu or KOt-Bu; ensure it is pure and anhydrous.3. Switch to a more robust ligand system (e.g., from XPhos to RuPhos or BrettPhos).4. Increase temperature to 110-120 °C. |
| Significant Hydrodehalogenation | 1. Reductive elimination is slow.2. Presence of water in reagents or solvent.3. Base contains hydroxide impurities. | 1. Switch to a bulkier, more electron-rich ligand (e.g., BrettPhos) to accelerate reductive elimination.2. Use scrupulously dried reagents and solvents.3. Use a fresh, high-purity bottle of base. |
| Formation of Dark Tar/Decomposition | 1. Reaction temperature is too high.2. Catalyst loading is too high.3. Substrate or product is unstable under basic conditions. | 1. Lower the reaction temperature to 80-90 °C and monitor for a longer time.2. Reduce catalyst loading to 1 mol%.3. Consider a weaker base like LHMDS or Cs₂CO₃ in combination with a highly active ligand. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly achievable transformation provided that key parameters are carefully controlled. The use of modern, bulky dialkylbiaryl phosphine ligands in conjunction with robust palladium precatalysts is non-negotiable for overcoming the challenges associated with this electron-deficient heteroaryl chloride. By employing strong, anhydrous bases and maintaining a strictly inert atmosphere, researchers can reliably access a diverse range of functionalized aminopyridine products. The protocols and troubleshooting guide presented herein provide a solid foundation for achieving success in this critical C-N bond-forming reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Application of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine in Advanced Materials Science: A Guide for Innovators
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound, distinguished by its unique arrangement of reactive sites. The presence of a labile chlorine atom at the 2-position, a strongly electron-withdrawing nitro group at the 5-position, and a trifluoromethyl group at the 3-position imbues this molecule with a distinct electronic profile and versatile reactivity. While traditionally utilized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, its true potential in the realm of materials science is an area ripe for exploration. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the prospective applications of this compound in the design and synthesis of advanced functional materials. We will delve into scientifically-grounded, potential applications in electroactive polymers and functional dyes, complete with detailed protocols to empower innovation in your laboratory.
Physicochemical Properties and Strategic Importance
The strategic placement of the chloro, nitro, and trifluoromethyl groups on the pyridine ring creates a molecule with significant potential for materials science applications. The trifluoromethyl and nitro groups are potent electron-withdrawing moieties, which significantly lowers the electron density of the pyridine ring. This electronic characteristic is highly desirable in the design of n-type organic semiconductors, which are crucial components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chloro group, positioned at an activated site, serves as an excellent leaving group for nucleophilic aromatic substitution and a handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex macromolecular architectures.
| Property | Value | Source |
| CAS Number | 99368-67-9 | [1][2][3][4][5] |
| Molecular Formula | C6H2ClF3N2O2 | [1] |
| Molecular Weight | 226.54 g/mol | [1] |
| Appearance | Yellow Solid or Liquid | [2] |
| Purity | Typically ≥98% | [2][4] |
Application Note I: A Precursor for N-type Conjugated Polymers via Suzuki-Miyaura Cross-Coupling
The synthesis of well-defined conjugated polymers is a cornerstone of modern materials science. The chloro-substituent on this compound provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This allows for the incorporation of the electron-deficient trifluoromethyl- and nitro-substituted pyridine unit into a polymer backbone, a strategy that can be employed to create n-type semiconducting polymers with potential applications in organic electronics.
Scientific Rationale
The introduction of the highly electron-deficient this compound moiety into a polymer chain can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material. This is a key requirement for efficient electron injection and transport in organic electronic devices. The trifluoromethyl group, in particular, is known to enhance the electron affinity and oxidative stability of organic molecules, making the resulting polymers more robust for device applications.[4][7]
Experimental Workflow: Synthesis of a Co-polymer
Caption: Workflow for the synthesis of a conjugated co-polymer.
Detailed Protocol: Synthesis of a Poly(arylene-co-nitropyridine)
Materials:
-
This compound
-
A comonomer, for instance, Thiophene-2,5-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Monomer Preparation: In a Schlenk flask, dissolve this compound (1 equivalent) and the diboronic acid ester comonomer (1 equivalent) in anhydrous toluene.
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Catalyst and Base Addition: To the degassed solution, add Pd(PPh3)4 (2-5 mol%) and an aqueous solution of K2CO3 (2 M, 4 equivalents).
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol with vigorous stirring. The polymer will precipitate.
-
Purification: Collect the crude polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The purified polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene) and re-precipitated in methanol.
-
Drying: Dry the final polymer product under vacuum at 40-60 °C overnight.
Application Note II: A Building Block for Electroactive Polyamides and Polyimides
The nitro group of this compound can be readily reduced to an amino group, transforming the molecule into a versatile diamine precursor.[8][9] This resulting aminopyridine can then be used as a monomer in polycondensation reactions to synthesize high-performance polymers like polyamides and polyimides, which are known for their excellent thermal stability and mechanical properties.
Scientific Rationale
The reduction of the nitro group to an amine is a well-established and high-yielding transformation, often achieved using reducing agents like iron or tin(II) chloride in an acidic medium.[1][8][9] The resulting 2-chloro-5-amino-3-(trifluoromethyl)pyridine is a bifunctional monomer. The amino group can react with carboxylic acid derivatives (for polyamides) or dianhydrides (for polyimides), while the chloro group can be retained for post-polymerization modification or can participate in further polymerization reactions. The incorporation of the trifluoromethylpyridine moiety can enhance the solubility, thermal stability, and dielectric properties of the resulting polymers.
Reaction Scheme: From Nitropyridine to Polyamide
Caption: Two-step synthesis of a polyamide.
Detailed Protocol: Synthesis of an Aromatic Polyamide
Part A: Reduction of the Nitro Group
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound in a mixture of ethanol and water.
-
Reduction: Heat the suspension to reflux and add iron powder in portions, followed by the slow addition of concentrated HCl.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove the iron salts. Neutralize the filtrate with a saturated aqueous solution of NaHCO3.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-5-amino-3-(trifluoromethyl)pyridine.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Part B: Polyamide Synthesis
Materials:
-
Purified 2-chloro-5-amino-3-(trifluoromethyl)pyridine
-
A dicarboxylic acid chloride (e.g., terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Pyridine
Procedure:
-
Monomer Dissolution: In a dry flask under an inert atmosphere, dissolve the purified aminopyridine and LiCl in anhydrous NMP. Cool the solution to 0 °C.
-
Polycondensation: Add the dicarboxylic acid chloride in one portion to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Polymer Precipitation: Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.
-
Purification: Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.
Application Note III: A Core Structure for Novel Functional Dyes
The electron-deficient nature of the this compound ring makes it an attractive scaffold for the synthesis of functional dyes. The nitro group can be diazotized and coupled with electron-rich aromatic compounds to form azo dyes, or the chloro group can be substituted with various chromophores via nucleophilic aromatic substitution.
Scientific Rationale
The strong intramolecular charge transfer (ICT) that can be established between the electron-deficient pyridine core and an electron-donating group can lead to dyes with interesting photophysical properties, such as large Stokes shifts and solvatochromism. These properties are desirable for applications in sensing, imaging, and as components in dye-sensitized solar cells. The trifluoromethyl group can enhance the photostability and quantum yield of the dyes.
Conceptual Synthetic Route for a Push-Pull Dye
Caption: Synthesis of a push-pull dye.
Detailed Protocol: Synthesis of a Donor-Acceptor Dye
Materials:
-
This compound
-
An electron-rich amine (e.g., N,N-dimethyl-p-phenylenediamine)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a sealed tube, dissolve this compound, the electron-rich amine (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture and pour it into water. The dye product will precipitate.
-
Purification: Collect the crude dye by filtration and purify by column chromatography on silica gel to obtain the pure donor-acceptor dye.
-
Characterization: Characterize the photophysical properties of the dye using UV-Vis and fluorescence spectroscopy.
Conclusion and Future Outlook
This compound is a molecule of significant, yet largely untapped, potential in materials science. Its unique combination of reactive sites and electronic properties makes it an ideal candidate for the development of a new generation of functional materials. The protocols outlined in this guide provide a starting point for the exploration of this versatile building block in the synthesis of n-type conjugated polymers, high-performance polyamides, and novel functional dyes. As the demand for advanced materials with tailored properties continues to grow, the creative application of such highly functionalized intermediates will be paramount to driving innovation in organic electronics, photonics, and beyond.
References
- 1. mdpi.org [mdpi.org]
- 2. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
This compound is a critical intermediate in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on a pyridine ring, makes it a versatile building block for complex active pharmaceutical ingredients (APIs).[1] However, its synthesis can be challenging, often plagued by issues with yield, purity, and reaction control. This guide provides a structured approach to identifying and resolving these issues.
Common Synthetic Pathways & Key Challenges
The synthesis of this compound typically involves a multi-step process. A prevalent route starts from 3-picoline, which undergoes chlorination and fluorination to form a trifluoromethylpyridine intermediate, followed by nitration.[2][3][4] Another common approach involves the chlorination of 5-nitro-3-(trifluoromethyl)pyridin-2-ol.[5][6]
Key challenges across these pathways include:
-
Controlling Chlorination: Achieving selective chlorination of the pyridine ring can be difficult, often leading to a mixture of chlorinated products and by-products.[2][3]
-
Managing Nitration: The nitration step requires careful control of reaction conditions to ensure the desired regioselectivity and prevent over-nitration.
-
Purification: Separation of the desired product from starting materials, isomers, and other impurities can be complex.
Below is a workflow diagram illustrating a common synthetic approach.
Caption: Common synthetic pathways to this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Chlorination Step | - Incomplete reaction.- Formation of multi-chlorinated by-products.[2][3]- Sub-optimal reaction temperature. | - Increase reaction time or temperature, monitoring by TLC or GC.- Adjust the molar ratio of the chlorinating agent to the substrate.[2][3]- For vapor-phase chlorination, optimize the temperature profile of the reactor zones.[7] |
| Poor Regioselectivity in Nitration | - Incorrect nitrating agent or reaction conditions.- Temperature fluctuations. | - Use a milder nitrating agent or a mixed acid system (e.g., HNO3 in trifluoroacetic anhydride) to improve selectivity.[8][9]- Maintain strict temperature control, typically at low temperatures, using an ice bath or cryocooler. |
| Formation of Dark-Colored Impurities | - Overheating during the reaction.- Presence of residual starting materials or catalysts from previous steps. | - Ensure gradual heating and effective stirring to prevent localized overheating.- Purify intermediates thoroughly before proceeding to the next step. |
| Difficulties in Product Isolation/Purification | - Co-elution of isomers or by-products during chromatography.- Product instability during workup. | - Optimize the solvent system for column chromatography; a common system is petroleum ether/ethyl acetate.[5]- Perform a careful workup, such as washing with a saturated sodium bicarbonate solution to neutralize excess acid.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the chlorination of 5-nitro-3-(trifluoromethyl)pyridin-2-ol?
A1: The most critical parameters are the choice of chlorinating agent, the reaction temperature, and the presence of a catalyst. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used.[5][10] The reaction temperature should be carefully controlled, typically around 100°C, to drive the reaction to completion without excessive by-product formation.[5] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly improve the reaction rate and yield when using SOCl₂.[5][6]
Q2: How can I minimize the formation of isomers during the nitration of 2-chloro-3-(trifluoromethyl)pyridine?
A2: The directing effects of the substituents on the pyridine ring are crucial. The trifluoromethyl group is a meta-director, while the chloro group is an ortho, para-director. To favor nitration at the 5-position, careful control of the reaction conditions is essential. Using a mixed acid system (HNO₃/H₂SO₄) at low temperatures (e.g., 0-10°C) can enhance the selectivity for the desired 5-nitro isomer. The rate of addition of the nitrating agent should also be slow to prevent localized increases in temperature and concentration, which can lead to the formation of other isomers.
Q3: What is the best method for purifying the final product, this compound?
A3: The crude product can often be used in the next step without extensive purification.[5][6] However, if high purity is required, column chromatography is the most effective method. A common mobile phase is a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v), where the product typically has an Rf value of around 0.6.[5] Before chromatography, it is advisable to perform an aqueous workup, including a wash with saturated sodium bicarbonate solution to remove acidic impurities.[5][6]
Q4: Are there alternative, higher-yielding synthetic routes to consider?
A4: While the routes starting from 3-picoline or pyridin-2-ol derivatives are common, other methods exist. For instance, vapor-phase chlorination and fluorination of 3-picoline can be a high-throughput method for producing the 2-chloro-5-(trifluoromethyl)pyridine intermediate.[2][3] The efficiency of this process can be controlled by the molar ratio of chlorine gas and the reaction temperature.[3] Additionally, cyclocondensation reactions using a trifluoromethyl-containing building block can also be explored.[3][4] The choice of route often depends on the available starting materials, scale of the synthesis, and the desired purity of the final product.
The following decision tree can help in troubleshooting low yield issues.
Caption: Decision tree for troubleshooting low yield in synthesis.
Experimental Protocols
Protocol 1: Synthesis from 5-Nitro-3-(trifluoromethyl)pyridin-2-ol[5][6]
-
To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq), slowly add thionyl chloride (SOCl₂, ~20 eq) at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~2.0 eq).
-
Heat the reaction mixture to 100°C and stir for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., petroleum ether/ethyl acetate = 5:1).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 99368-67-9 [chemicalbook.com]
- 7. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 8. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Welcome to the technical support guide for 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-67-9). This resource is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and encountering challenges in achieving the desired purity. We will explore the origins of common impurities, troubleshoot purification workflows, and provide validated protocols to ensure your material meets the stringent quality required for downstream applications.
Section 1: Understanding the Impurity Profile - FAQs
This section addresses the most frequently asked questions regarding impurities found in crude this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is heavily dependent on the synthetic route, but typically you will encounter three main classes of impurities:
-
Starting Material: The most common impurity is unreacted 5-nitro-3-(trifluoromethyl)pyridin-2-ol.[1][2] This is due to incomplete chlorination.
-
Reagent-Derived Impurities: Residual acidic compounds from the chlorination step, such as hydrochloric acid (HCl) and sulfur-based acids (from thionyl chloride), are common. If catalysts like N,N-dimethylformamide (DMF) or quinoline are used, they may also be present.[1][3]
-
Side-Reaction Products: Hydrolysis of the product back to the starting material is a significant issue, especially during aqueous workups.[4] You may also encounter isomers or over-chlorinated species, though these are less commonly reported for this specific molecule compared to related pyridine syntheses.[5][6]
Q2: How does the synthesis of this compound influence its purification challenges?
A2: The standard synthesis involves the chlorination of 5-nitro-3-(trifluoromethyl)pyridin-2-ol using a strong chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).[1][3] This reaction presents two main challenges. First, the reaction may not go to completion, leaving behind the starting material which has a significantly different polarity and can be difficult to separate without chromatography or carefully chosen recrystallization solvents. Second, the harsh, acidic conditions and excess reagents require a meticulous workup to prevent product degradation and contamination. The workup itself, particularly the use of aqueous base, can promote hydrolysis of the 2-chloro group if not performed correctly.
Q3: My isolated crude product is a yellow oil or a gummy solid, but the literature describes it as a solid. What's wrong?
A3: While pure this compound is a solid, the presence of residual solvents or impurities can depress the melting point, resulting in an oil or amorphous solid.[7] A yellow color is typical for this compound. An oily consistency often points to trapped solvents (e.g., ethyl acetate, dichloromethane) or the presence of impurities that form a eutectic mixture. Proper drying under high vacuum is essential. If the issue persists after drying, it indicates significant impurity content that requires further purification.
Q4: I am consistently seeing a more polar spot (lower Rf) on my TLC analysis of the final product. What is it likely to be?
A4: A more polar impurity, indicated by a lower Retention factor (Rf) on a normal-phase silica TLC plate, is almost certainly the starting material, 5-nitro-3-(trifluoromethyl)pyridin-2-ol. Its hydroxyl group makes it significantly more polar than the chlorinated product. A typical TLC system for this compound is Petroleum Ether/Ethyl Acetate (5:1), where the product has an Rf of approximately 0.6.[1][8] The starting material will be much closer to the baseline.
Section 2: Troubleshooting Guide for Purification Workflows
This guide provides a systematic approach to resolving common issues encountered during the purification process.
Problem: Persistent Acidity and Poor Stability
-
Symptom: Your organic extracts have a low pH, and you observe degradation (reappearance of the starting material spot on TLC) upon concentration or storage.
-
Cause: Incomplete neutralization of acidic byproducts (HCl, SOCl₂) from the chlorination reaction. These acids can catalyze the hydrolysis of the product back to the starting alcohol.
-
Solution: Rigorous Aqueous Workup
-
After the reaction, quench the mixture carefully by pouring it onto ice.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution. Crucially, continue washing until the aqueous layer is basic (test with pH paper). This neutralizes all acids.[1][8]
-
Water (1x) to remove residual bicarbonate salts.
-
Saturated brine solution (1x) to break up emulsions and remove the bulk of dissolved water.
-
-
Dry the organic phase thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Problem: Final Product is Contaminated with Starting Material
-
Symptom: NMR or HPLC analysis shows the presence of 5-nitro-3-(trifluoromethyl)pyridin-2-ol.
-
Cause: The chlorination reaction did not proceed to completion.
-
Solution: Purification by Flash Column Chromatography or Recrystallization
-
Option A: Flash Column Chromatography: This is the most effective method for removing polar starting material. See Protocol 1 for a detailed procedure.
-
Option B: Recrystallization: This can be effective if the starting material concentration is not excessively high. Success depends on finding a solvent system where the product has lower solubility than the impurity at cold temperatures. See Protocol 2.
-
Decision-Making Workflow for Purification
The following diagram outlines a logical decision tree for selecting the appropriate purification strategy based on the observed impurities.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 99368-67-9 [chemicalbook.com]
Technical Support Center: Nitration of 2-Chloro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for the nitration of 2-chloro-3-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging electrophilic aromatic substitution. Given the electron-deficient nature of the pyridine ring, further deactivated by two strong electron-withdrawing groups (Cl and CF₃), this reaction requires carefully controlled conditions to achieve desired yields and regioselectivity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the potential side reactions and optimize your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of 2-chloro-3-(trifluoromethyl)pyridine in a practical question-and-answer format.
Question 1: My reaction yield is very low, and I'm recovering a significant amount of unreacted starting material. What's going wrong?
Answer: This is a classic sign that your reaction conditions are not sufficiently forcing for this highly deactivated substrate. The pyridine nitrogen acts as a strong electron-withdrawing group, which is exacerbated by the chloro and trifluoromethyl substituents. Under typical nitrating conditions used for more reactive aromatics, this substrate will likely remain unreactive.
-
Causality: Electrophilic aromatic substitution on pyridine is inherently difficult because the ring nitrogen is protonated by the strong acid medium (e.g., H₂SO₄), creating a highly deactivated pyridinium cation.[1] The nitronium ion (NO₂⁺) electrophile is simply not potent enough to react efficiently without significant thermal energy.
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature. Start your optimization around 60-70 °C and, if necessary, cautiously increase it, monitoring for product formation and decomposition. Temperatures in the range of 100-120 °C may be required.
-
Use a Stronger Nitrating System: If a standard HNO₃/H₂SO₄ mixture is insufficient, consider using fuming nitric acid or fuming sulfuric acid (oleum) to generate a higher concentration of the active nitronium ion.
-
Increase Reaction Time: Monitor the reaction by TLC or GC-MS. These reactions can be slow, sometimes requiring 10-12 hours or more to reach completion.[2]
-
Question 2: I've successfully nitrated the ring, but I'm getting a mixture of isomers. How can I improve regioselectivity for the 5-nitro product?
Answer: The formation of multiple regioisomers is the most common side reaction. The desired product is typically 2-chloro-5-nitro-3-(trifluoromethyl)pyridine . The primary isomeric impurity is 2-chloro-3-nitro-5-(trifluoromethyl)pyridine .
-
Causality: The regiochemical outcome is dictated by the directing effects of the existing substituents.
-
The pyridine nitrogen strongly directs meta (to the 3- and 5-positions).
-
The -Cl group is ortho-, para-directing, but deactivating.
-
The -CF₃ group is strongly deactivating and meta-directing.
-
Electrophilic attack at the C4 and C6 positions is highly disfavored due to the powerful deactivating effect of the adjacent pyridinium nitrogen. Attack at C5 is electronically favored as it is meta to both the ring nitrogen and the CF₃ group. Attack at C3 (to give the undesired isomer) is sterically hindered and electronically less favored. However, under harsh conditions, selectivity can decrease.
-
-
Solutions:
-
Temperature Control: Lowering the reaction temperature is the most effective way to enhance regioselectivity.[3] Even a 10-20 °C reduction can significantly favor the thermodynamically preferred C5-nitration product over other isomers. This creates a trade-off with reaction rate, so finding a balance is key.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise at a low temperature (e.g., 0-10 °C) before slowly warming to the final reaction temperature. This prevents localized areas of high temperature and high reagent concentration, which can reduce selectivity.[3]
-
Question 3: My mass spec analysis shows a product with a mass corresponding to a dinitrated species. How can I prevent this over-nitration?
Answer: Over-nitration is a frequent side reaction when conditions are too harsh or the stoichiometry is not carefully controlled.[3] Once the first nitro group is added, the ring becomes even more deactivated, but forcing conditions can still lead to a second nitration.
-
Causality: The mono-nitrated product, while highly deactivated, can still be forced to react further if the concentration of the nitronium ion and the temperature are sufficiently high.
-
Solutions:
-
Stoichiometric Control: Use a minimal excess of the nitrating agent. A molar ratio of 1.05 to 1.2 equivalents of nitric acid relative to the pyridine substrate is a good starting point. Avoid large excesses.
-
Monitor Reaction Progress: Use TLC or in-situ monitoring to stop the reaction as soon as the starting material is consumed. Prolonged reaction times after full conversion of the starting material will inevitably lead to an increase in dinitrated byproducts.
-
Reduce Temperature: As with improving regioselectivity, lower temperatures disfavor the more difficult second nitration step.
-
Question 4: I'm observing byproducts that suggest my trifluoromethyl group is reacting. Is this possible and how can I avoid it?
Answer: While the trifluoromethyl group is generally very stable, its hydrolysis to a carboxylic acid group (-COOH) is a known, albeit uncommon, side reaction under very harsh acidic or basic conditions, particularly at elevated temperatures.[4][5]
-
Causality: The strong acid medium can, in some cases, facilitate the nucleophilic attack of water on the carbon atom of the CF₃ group, leading to a stepwise hydrolysis.[6]
-
Solutions:
-
Avoid Excessive Temperatures: This is the most critical factor. Try to keep the reaction temperature below 120 °C if possible.
-
Minimize Water Content: Use anhydrous grades of acids where possible. While the nitration reaction itself produces water, starting with a low-water environment can help suppress this side reaction.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
-
Troubleshooting Summary Table
| Observed Issue | Primary Cause | Recommended Solution(s) |
| Low Conversion | Insufficiently harsh conditions | Increase temperature; Use fuming acids; Increase reaction time. |
| Poor Regioselectivity | High temperature; High reagent concentration | Lower reaction temperature; Add nitrating agent slowly at low temp. |
| Over-nitration | Excess nitrating agent; High temp; Long time | Use 1.05-1.2 eq. HNO₃; Monitor and stop reaction at completion. |
| CF₃ Group Hydrolysis | Excessively high temperature; Water presence | Keep temperature <120°C; Use anhydrous acids; Limit reaction time. |
Visualizing the Reaction and Troubleshooting Logic
Primary Reaction Pathways
The following diagram illustrates the desired reaction and the formation of key side products.
Caption: Key reaction pathways in the nitration of 2-chloro-3-(trifluoromethyl)pyridine.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving experimental issues.
Caption: Logical workflow for troubleshooting nitration side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for 5-position nitration being the major product? The pyridine ring is an electron-deficient system, and electrophilic substitution is generally disfavored compared to benzene.[7] The reaction proceeds on the pyridinium ion in strong acid. The C4 and C6 positions are strongly deactivated by the adjacent positive charge on the nitrogen. The C3 and C5 positions are less deactivated (meta-like). The powerful electron-withdrawing -CF₃ group at C3 further deactivates the ring and directs incoming electrophiles to its meta positions (C5). Therefore, the C5 position is the most electronically favorable site for electrophilic attack.
Q2: What are the critical safety precautions for this reaction? You are working with highly corrosive and oxidizing strong acids at elevated temperatures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Fume Hood: Perform the entire reaction and workup in a certified chemical fume hood.
-
Quenching: The quenching of the reaction mixture by pouring it onto ice is highly exothermic. Perform this step slowly and carefully behind a blast shield, ensuring the receiving vessel has sufficient capacity and cooling.
-
Nitrating Mixtures: Nitrating mixtures can be unstable. Prepare them fresh, keep them cool, and never store them in a sealed container.
Q3: Are there milder, alternative methods for nitrating this compound? Direct nitration with mixed acids is the most common method. However, for highly sensitive substrates, other methods have been developed for pyridine nitration, though they may require substrate-specific optimization. One such strategy involves a dearomatization-rearomatization sequence, which can offer different regioselectivity under milder conditions.[8] Another approach uses reagents like N₂O₅, which can sometimes provide better results than mixed acids for certain pyridines.[1][9]
Optimized Experimental Protocol
This protocol is a general guideline for the regioselective synthesis of this compound. Optimization may be required based on your specific lab setup and scale.
Materials:
-
2-chloro-3-(trifluoromethyl)pyridine
-
Sulfuric acid (H₂SO₄, 98%)
-
Nitric acid (HNO₃, 70% or fuming)
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube. Place the flask in an ice-water bath.
-
Acid Charge: To the flask, cautiously add concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0-5 °C. Slowly add the 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.) to the stirred acid. The substrate should fully dissolve. Maintain the temperature below 10 °C during the addition.
-
Nitrating Mixture Preparation: In a separate beaker, cool the required amount of sulfuric acid in an ice bath. Slowly and carefully add nitric acid (1.1 eq.) to the cold sulfuric acid to prepare the nitrating mixture.
-
Slow Addition: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the solution of the substrate in sulfuric acid over 30-60 minutes. Critically, maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. (A typical mobile phase for TLC could be 9:1 Hexanes:Ethyl Acetate). The reaction may take several hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to room temperature. In a large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.
-
Neutralization & Extraction: A precipitate of the crude product may form. Carefully neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.
-
Workup: Combine the organic extracts and wash them with water, followed by saturated brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, in cross-coupling reactions. The unique electronic properties of this substrate—namely, the electron-withdrawing nitro and trifluoromethyl groups—present specific challenges that necessitate careful optimization of catalyst loading and reaction conditions to achieve high yields and minimize side products. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate these complexities.
I. Understanding the Substrate: Why Optimization is Critical
This compound is a highly electron-deficient heteroaromatic compound. This electronic nature has a dual effect on its reactivity in palladium-catalyzed cross-coupling reactions:
-
Activation of the C-Cl Bond: The strong electron-withdrawing groups make the carbon-chlorine bond more susceptible to oxidative addition, the initial step in many cross-coupling catalytic cycles. [1][2]This can be advantageous, potentially allowing for lower reaction temperatures or catalyst loadings compared to more electron-rich aryl chlorides.
-
Potential for Catalyst Deactivation and Side Reactions: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, the nitro group can be sensitive to certain reaction conditions and may lead to undesired side reactions. [3][4] Optimizing the catalyst loading is therefore a balancing act: using enough catalyst to drive the reaction to completion efficiently, while avoiding excessive amounts that can lead to catalyst deactivation, homocoupling of coupling partners, or other unwanted pathways. [5][6][7]
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this specific substrate.
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this substrate?
A1: For an initial screening experiment, a palladium catalyst loading of 1-2 mol % is a reasonable starting point. [6]Given the activated nature of the substrate, it may be possible to decrease this to as low as 0.05-0.5 mol % upon optimization. [7][8] Q2: I'm observing low to no conversion. What is the first parameter I should adjust?
A2: Before increasing catalyst loading, first ensure your reagents and solvents are of high purity and appropriately degassed to remove oxygen, which can deactivate the catalyst. [3][9]Next, consider the ligand choice. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates. [1][2]If conversion is still low, a modest increase in catalyst loading (e.g., from 1 mol % to 3 mol %) can be attempted.
Q3: I'm seeing significant amounts of homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling is often promoted by the presence of oxygen. [3][5]Rigorous degassing of your reaction mixture is critical. Additionally, using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can reduce the rate of protodeboronation and subsequent homocoupling. [3][10]Lowering the catalyst loading can also sometimes diminish this side reaction.
Q4: Can I use the same catalyst system for a Buchwald-Hartwig amination as I would for a Suzuki coupling?
A4: While there is some overlap, catalyst systems for C-N bond formation often differ from those for C-C bond formation. Buchwald-Hartwig aminations typically benefit from specialized, sterically hindered phosphine ligands. [11][12]It is advisable to screen ligands specifically designed for amination reactions. Since amines can act as ligands for palladium, it can be beneficial to add an extra equivalent of your phosphine ligand relative to the palladium precursor to prevent catalyst deactivation. [9] Q5: Is it better to use a pre-formed palladium(0) catalyst or generate it in situ from a palladium(II) source?
A5: Using a stable, well-defined palladium(II) precatalyst is often more reliable and reproducible for high-throughput experimentation and scale-up. [1]These precatalysts are designed to efficiently generate the active palladium(0) species under the reaction conditions. [1][9]This approach can lead to fewer false negatives during screening compared to generating the active catalyst from separate Pd(II) sources and ligands. [1]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization process.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No or Low Conversion | 1. Inactive Catalyst2. Suboptimal Ligand or Base3. Insufficient Temperature4. Poor Reagent Quality | 1. Use an air-stable Pd(II) precatalyst to ensure consistent generation of the active Pd(0) species.<[1][9]br>2. Screen a panel of ligands (e.g., bulky phosphines like XPhos, SPhos, or NHC ligands like IPr).<[1]br>3. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Ensure inorganic bases are finely ground to maximize surface area.<[9]br>4. Incrementally increase the reaction temperature in 10-20 °C intervals.5. Use fresh, high-purity starting materials and anhydrous, degassed solvents. [3][9] |
| Significant Side Product Formation (e.g., Homocoupling, Protodehalogenation) | 1. Presence of Oxygen2. Unstable Coupling Partner (e.g., boronic acid)3. Overly Active Catalyst System | 1. Ensure thorough degassing of solvents and the reaction vessel (e.g., three freeze-pump-thaw cycles or sparging with an inert gas).<[9]br>2. Consider using a more stable boronic ester (e.g., pinacol ester) to minimize protodeboronation.<[3][10]br>3. Decrease the catalyst loading. In some cases, a highly active catalyst can promote side reactions.<[6]br>4. Screen milder bases (e.g., K₂CO₃ instead of K₃PO₄). [3] |
| Decomposition of Starting Material or Product | 1. Harsh Basic Conditions2. High Reaction Temperature | 1. The nitro group can be sensitive to strong bases. Screen weaker bases such as Na₂CO₃ or organic bases.<[3][9]br>2. Optimize the reaction to run at the lowest possible temperature that still affords a good reaction rate. |
| Catalyst Deactivation | 1. Coordination of Pyridine Nitrogen2. Presence of Impurities or Oxygen | 1. Use bulky ligands that can sterically disfavor coordination of the pyridine nitrogen to the palladium center.<[4]br>2. Ensure all reagents and solvents are of high purity and the reaction is maintained under a robust inert atmosphere. [9]The formation of palladium black is a common indicator of catalyst decomposition. [13] |
IV. Experimental Protocols
The following are generalized, step-by-step protocols for catalyst loading optimization. These should be adapted based on the specific cross-coupling reaction being performed (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira).
Protocol 1: Initial Catalyst System Screening
This protocol is designed to efficiently screen different catalyst loadings and ligands to identify promising initial conditions.
Objective: To determine an effective palladium precatalyst, ligand, and initial catalyst loading.
Materials:
-
This compound
-
Coupling partner (e.g., arylboronic acid, amine)
-
Palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, or commercially available precatalysts)
-
Ligands (e.g., SPhos, XPhos, RuPhos, dppf, IPr-HCl)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, THF)
-
Reaction vials suitable for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add this compound (1.0 equiv) to a series of reaction vials.
-
To each vial, add the coupling partner (typically 1.2-1.5 equiv).
-
Add the base (typically 2.0-3.0 equiv).
-
In separate stock solutions, prepare the palladium precatalyst and ligand combinations at the desired concentrations.
-
Add the appropriate volume of the catalyst/ligand stock solution to each vial to achieve the target catalyst loadings (e.g., 0.5 mol %, 1.0 mol %, 2.0 mol %).
-
Add the degassed solvent to each vial.
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress at regular intervals (e.g., 1h, 4h, 12h) by an appropriate analytical technique such as LC-MS or GC-MS. [14][15][16]9. Analyze the results to identify the most promising conditions for further optimization.
Protocol 2: Fine-Tuning Catalyst Loading
Once a promising catalyst system has been identified, this protocol can be used to minimize the catalyst loading while maintaining high yield and purity.
Objective: To determine the minimum effective catalyst loading for a specific catalyst system.
Procedure:
-
Set up a series of reactions using the optimized conditions (ligand, base, solvent, temperature) identified in Protocol 1.
-
Vary the catalyst loading across a lower range (e.g., 1.0 mol %, 0.5 mol %, 0.1 mol %, 0.05 mol %).
-
Run the reactions and monitor for completion.
-
Analyze the yield and purity of the product for each catalyst loading to determine the optimal level that balances reaction efficiency with cost and potential for metal contamination in the final product. [1]
V. Visualizing the Optimization Workflow
The following diagrams illustrate the logical flow for troubleshooting and optimizing catalyst loading.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jmcct.com [jmcct.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 15. vapourtec.com [vapourtec.com]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
preventing decomposition of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine during reactions
Welcome to the dedicated technical support center for 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-67-9). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive and versatile building block. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate decomposition and optimize your reaction outcomes.
Introduction: Understanding the Reactivity Profile
This compound is a powerful synthetic intermediate due to its unique electronic properties. The pyridine core is rendered exceptionally electron-deficient by three potent electron-withdrawing groups (EWGs): a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a chloro-group (-Cl).[1] This pronounced electrophilicity makes the C2-chloro substituent an excellent leaving group, facilitating rapid Nucleophilic Aromatic Substitution (SNAr) reactions.[2]
However, this high reactivity is a double-edged sword. The same electronic features that promote the desired SNAr pathway also make the molecule susceptible to various decomposition pathways if reaction conditions are not meticulously controlled. This guide will help you navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: My reaction mixture turns dark brown/black upon adding a strong base like NaH, even at low temperatures. What is happening?
A: This is a classic sign of decomposition. The extreme electron-deficient nature of the pyridine ring makes it sensitive to strong, hard bases. While a base is necessary to deprotonate your nucleophile (e.g., an alcohol or phenol), a powerful, non-nucleophilic base like sodium hydride can induce decomposition through several potential pathways, including deprotonation of the ring C-H bonds followed by complex degradation pathways, or by promoting side reactions with trace impurities or the solvent.
Q2: I am attempting to synthesize an aryl ether with a phenol, but I am isolating the starting material and a significant amount of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine. What is the cause?
A: The presence of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-66-8) is a clear indication of hydrolysis.[3][4][5][6] This is a competitive and often prevalent side reaction. It occurs when the chloro group is displaced by a hydroxide ion. The source of the hydroxide can be trace water in your reagents or solvent, or it can be generated from the reaction of a strong base with certain solvents. This side reaction is particularly problematic when the desired nucleophile is weak or sterically hindered, making the rate of hydrolysis competitive with the rate of your desired substitution.
Q3: My SNAr reaction with an amine nucleophile is sluggish. Can I increase the temperature significantly to speed it up?
A: Caution is advised. While moderate heating is often necessary, this substrate is thermally sensitive. Safety data sheets indicate that thermal decomposition can occur at elevated temperatures, potentially producing hazardous gases like HF, HCl, and NOₓ. Aggressive heating, especially in polar aprotic solvents like DMF or DMSO, can accelerate decomposition pathways, leading to lower yields and complex product mixtures. It is crucial to find a balance between reaction rate and substrate stability.
Q4: Are there any solvents I should avoid when using this reagent?
A: While polar aprotic solvents like DMF, DMSO, and acetonitrile are common for SNAr reactions, be aware that they are not entirely inert. Under strongly basic or high-temperature conditions, solvents like DMF can decompose to generate dimethylamine, which can act as an unwanted nucleophile. Furthermore, ensuring these solvents are anhydrous is critical to prevent the hydrolysis side reaction mentioned in Q2.
Part 2: Troubleshooting Guides
This section provides detailed, problem-oriented guides to address specific experimental challenges.
Guide 1: Issue - Uncontrolled Decomposition with Strong Bases (e.g., NaH, LiHMDS)
This is one of the most frequent issues, particularly in the synthesis of ethers from alcohols or phenols.
The high electrophilicity of the pyridine ring makes it susceptible to attack or deprotonation under harsh basic conditions. Strong, non-nucleophilic bases can initiate decomposition cascades that are faster than the intended SNAr reaction, especially if the nucleophile's concentration or reactivity is low.
Caption: Mitigation workflow for base-induced decomposition.
Protocol 1: Pre-formation of the Nucleophile
-
Causality: Adding the pyridine substrate to a mixture of the nucleophile and a strong base exposes it to the harsh base directly. By pre-forming the nucleophilic salt (e.g., sodium phenoxide), you ensure the strong base is consumed before the sensitive substrate is introduced.
-
Step-by-Step:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve your alcohol or phenol (1.1 equiv.) in a dry aprotic solvent (e.g., THF, Dioxane).
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv.) portion-wise.
-
Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete deprotonation (cessation of H₂ evolution).
-
In a separate flask, dissolve this compound (1.0 equiv.) in the same dry solvent.
-
Cool the alkoxide/phenoxide solution back to 0 °C and slowly add the substrate solution via a syringe or dropping funnel.
-
Monitor the reaction by TLC or LC-MS as you slowly warm it to room temperature or apply gentle heat if necessary.
-
Protocol 2: Switching to a Weaker Base System
-
Causality: Inorganic carbonate bases (K₂CO₃, Cs₂CO₃) or organic bases like DBU are often sufficient to facilitate SNAr with phenols and some alcohols, but are significantly less harsh than hydrides.[7] They operate through a heterogeneous or homogeneous equilibrium, maintaining a lower standing concentration of the reactive nucleophile, which minimizes substrate decomposition.
-
Step-by-Step:
-
To a flask, add the alcohol/phenol (1.2 equiv.), potassium carbonate (K₂CO₃, 2-3 equiv.), and a polar aprotic solvent like acetonitrile or acetone.
-
Add this compound (1.0 equiv.).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor over several hours. Cesium carbonate (Cs₂CO₃) can be more effective at lower temperatures due to its higher solubility.
-
Trustworthiness Check: Run a small-scale control reaction without the nucleophile to ensure the substrate is stable under these basic conditions for the required reaction time.
-
Guide 2: Issue - Pervasive Hydrolysis to 2-Hydroxy Byproduct
This side reaction consumes your starting material and complicates purification.
The high reactivity of the C2-Cl bond makes it susceptible to displacement by hydroxide, which can be present in minute quantities. This problem is exacerbated by conditions that favor hydrolysis: presence of water, high temperatures, and the use of hydroxide-generating bases.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 99368-66-8 Cas No. | 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 6. 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Reactions with 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this highly reactive and versatile building block. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful.
Understanding the Reactivity of this compound
The reactivity of this compound is dictated by the potent electron-withdrawing effects of the nitro group at the C5 position and the trifluoromethyl group at the C3 position. These groups, in conjunction with the inherent electron-deficient nature of the pyridine ring, render the C2 and C4 positions highly susceptible to nucleophilic attack.[1][2] Consequently, the chlorine atom at the C2 position is an excellent leaving group, making this substrate ideal for a range of transformations including Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a primary application for this substrate, often proceeding without the need for a metal catalyst.[1] However, even these seemingly straightforward reactions can encounter issues.
Question 1: My SNAr reaction with an amine/alkoxide is sluggish or fails to go to completion. What are the likely causes and how can I fix it?
Answer:
A low or non-existent yield in an SNAr reaction with this substrate is typically due to issues with the nucleophile, solvent, or temperature.
-
Causality: The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing groups.[3][4] The rate-determining step is often the initial attack of the nucleophile.[2] If the nucleophile is not potent enough or if the reaction conditions do not favor the formation and stabilization of this intermediate, the reaction will be slow or may not proceed at all.
-
Troubleshooting Steps:
-
Assess Nucleophile Strength: While this compound is highly activated, a sufficiently strong nucleophile is still required.[3] For less reactive amines or alcohols, the addition of a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like triethylamine) can generate the more nucleophilic corresponding anion in situ.
-
Solvent Choice is Critical: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the nucleophile salt and do not interfere with the nucleophile's reactivity. Protic solvents can solvate the nucleophile, reducing its potency.
-
Increase Reaction Temperature: SNAr reactions on heteroaromatic rings can be slow and often require heating.[5] If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-100 °C) can significantly increase the reaction rate. Monitor for potential decomposition of starting materials or products at elevated temperatures.
-
| Parameter | Recommendation | Rationale |
| Nucleophile | Primary/Secondary Amines, Alkoxides, Phenoxides | Stronger nucleophiles lead to faster reactions. |
| Base (optional) | NaH, K₂CO₃, Et₃N | To deprotonate less reactive nucleophiles. |
| Solvent | DMF, DMSO, THF | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | 25 °C to 100 °C | Increased temperature can overcome activation energy barriers. |
Category 2: Palladium-Catalyzed Cross-Coupling Reactions
While highly activated for SNAr, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are essential for forming C-C and C-N bonds with a wider range of substrates.
Question 2: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm observing low yields and significant hydrodehalogenation (replacement of -Cl with -H). What's going wrong?
Answer:
Low yields and hydrodehalogenation in Suzuki-Miyaura couplings of electron-deficient aryl chlorides are common issues. This is often a result of an inappropriate catalyst system or suboptimal reaction conditions.
-
Causality: The catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like this compound, the oxidative addition of the C-Cl bond to the Pd(0) center can be challenging. Furthermore, side reactions like hydrodehalogenation can occur, where a hydride source in the reaction mixture leads to the reduction of the starting material.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
-
Detailed Protocol for Suzuki-Miyaura Coupling:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like XPhos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Question 3: My Buchwald-Hartwig amination with a primary or secondary aliphatic amine is giving low conversion. How can I improve the outcome?
Answer:
Low conversion in Buchwald-Hartwig aminations of this substrate often points to issues with catalyst inhibition or an inappropriate choice of base or ligand.
-
Causality: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition. Additionally, the C-Cl bond activation is a critical step that requires a highly active catalyst. The choice of base is also crucial, as it must be strong enough to deprotonate the amine-palladium complex without causing decomposition of the substrate.[6]
-
Troubleshooting Recommendations:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Catalyst Inhibition | Use a ligand that is bulky enough to prevent pyridine coordination, such as RuPhos or BrettPhos. |
| Ineffective C-Cl Activation | Employ a highly active palladium precatalyst (e.g., a G3 or G4 precatalyst) with a biarylphosphine ligand.[7] | |
| Inappropriate Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. For base-sensitive substrates, a milder base like K₂CO₃ or Cs₂CO₃ may be screened, though this might require a more active catalyst system.[8] | |
| Solvent Issues | Use anhydrous, deoxygenated aprotic solvents like toluene or 1,4-dioxane. Avoid chlorinated solvents and acetonitrile.[6] |
-
Experimental Protocol for Buchwald-Hartwig Amination:
-
Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Reagents: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction progress.
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures.
-
Question 4: I am observing the formation of an unexpected byproduct where the nitro group has been reduced. What is causing this and how can I prevent it?
Answer:
Reduction of the nitro group is a potential side reaction, especially in palladium-catalyzed processes.
-
Causality: Some phosphine ligands, commonly used in cross-coupling reactions, can act as reducing agents, particularly at elevated temperatures. Additionally, if there are sources of hydride in the reaction (e.g., from certain bases or solvents), palladium can catalyze the reduction of the highly susceptible nitro group.
-
Preventative Measures:
-
Ligand Choice: If nitro group reduction is a significant issue, consider screening ligands that are less prone to oxidation.
-
Reaction Temperature: Lowering the reaction temperature can often minimize this side reaction.
-
Inert Atmosphere: Ensure a strictly inert atmosphere to prevent any potential side reactions involving oxygen or moisture that could lead to the formation of reducing species.
-
Alternative Synthetic Routes: If the nitro group is consistently being reduced, consider performing the desired coupling reaction on a substrate without the nitro group, and then introducing the nitro group in a subsequent step, if synthetically feasible.
-
Logical Relationship Diagram
Caption: Interplay of reactions, issues, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmdguru.com [pharmdguru.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine Reactions
Welcome to the technical support center for professionals engaged in scaling up chemical syntheses involving 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered when transitioning from laboratory-scale experiments to pilot plant production. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, ensuring a safe, efficient, and successful scale-up.
Section 1: Foundational Assessment & Safety Protocols
Transitioning any chemical process from the benchtop to a pilot plant introduces significant changes in physical and chemical behavior. For a highly reactive and potentially hazardous molecule like this compound, a thorough foundational assessment is not just recommended—it is critical for safety and success.
Q1: What are the primary hazards associated with this compound and how do they impact scale-up?
A1: this compound is a hazardous substance, and its risk profile is amplified at larger scales. The primary hazards identified from safety data sheets (SDS) include:
-
Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled. At pilot scale, the increased quantity of material elevates the risk of significant exposure during charging, sampling, and product isolation. Engineering controls, such as closed-system transfers and dedicated fume hoods or local exhaust ventilation, are mandatory.
-
Reactivity: The molecule contains a nitro group, which makes it an energetic material. Nitrated aromatic compounds are known to be prone to thermal runaway, especially under elevated temperatures or in the presence of certain contaminants. The risk of an uncontrolled exothermic reaction is a primary safety concern during scale-up.
-
Hazardous Combustion Products: In case of a fire, it can release highly toxic and corrosive gases, including carbon monoxide, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF). Fire suppression systems and emergency response plans must account for these specific byproducts.
Causality Insight: The scale-up process fundamentally changes the heat transfer dynamics of a reaction. A laboratory flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In contrast, a pilot plant reactor has a much lower surface-area-to-volume ratio, making it significantly harder to remove heat generated by an exothermic reaction. This can lead to "hot-spot" formation and potentially trigger a thermal runaway.
Q2: What essential laboratory data must be collected before attempting a pilot-scale run?
A2: A robust data package is the cornerstone of a successful and safe scale-up. Before proceeding to the pilot plant, the following data must be thoroughly characterized at the lab scale:
-
Reaction Kinetics and Thermodynamics: Understand the rate of reaction and, most importantly, the heat of reaction (ΔHrxn). This is non-negotiable. Techniques like Reaction Calorimetry (RC1) or Adiabatic Calorimetry are essential to quantify the heat flow, maximum temperature of synthesis reaction (MTSR), and the adiabatic temperature rise.
-
Impurity Profile: Identify all major byproducts and unreacted starting materials. An understanding of how these impurities form is crucial, as their formation pathways may change with altered mixing and temperature profiles at scale. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of trifluoromethylpyridine intermediates and their analogous compounds.
-
Material Characterization: Ensure the physical properties of all raw materials, intermediates, and the final product are well-documented. This includes solubility, melting point, and crystal form, which are critical for downstream processing like crystallization and filtration.
-
Process Safety Data: Determine the thermal stability of the starting materials, intermediates, and the final product, as well as the reaction mixture itself. Techniques like Differential Scanning Calorimetry (DSC) can identify decomposition onsets and energies. This data helps define the maximum safe operating temperature.
The workflow for this pre-scale-up assessment is critical for identifying and mitigating risks early.
Caption: Workflow for transitioning a reaction from laboratory to pilot plant.
Section 2: Common Scale-up Challenges & Troubleshooting
This section addresses the most frequent issues encountered during the scale-up of reactions involving this compound.
Q3: My reaction is showing a dangerous exotherm in the pilot reactor that wasn't observed in the lab. What's happening and what should I do?
A3: This is a classic and dangerous scale-up problem rooted in altered heat transfer dynamics. As mentioned, the reduced surface-area-to-volume ratio in a large reactor severely limits its ability to dissipate heat.
Causality Insight: The rate of heat generation is proportional to the reactor volume (cubed radius), while the rate of heat removal is proportional to the available heat transfer area (squared radius). As the reactor size increases, heat generation capability far outpaces heat removal capability. An exotherm that was easily managed by a laboratory stir plate and oil bath can quickly become a thermal runaway in a pilot plant.
Troubleshooting Decision Tree:
Caption: Decision tree for managing an unexpected exotherm during scale-up.
Preventative Protocol: Heat Flow Calorimetry Study
This protocol is a self-validating system to prevent thermal surprises at scale.
-
Objective: To determine the total heat of reaction, heat flow profile, and adiabatic temperature rise for the specific reaction.
-
Apparatus: A computer-controlled laboratory reactor (e.g., Mettler-Toledo RC1e) equipped with a temperature probe, overhead stirrer, and a dosing pump.
-
Procedure:
-
Charge the reactor with this compound and the chosen solvent.
-
Bring the reactor contents to the proposed starting temperature (e.g., 25 °C).
-
Begin dosing the nucleophile (e.g., an amine or thiol for a nucleophilic aromatic substitution) at a rate that mimics the proposed addition time at the pilot scale (e.g., over 2 hours).
-
The calorimeter software will continuously measure the temperature difference between the reactor contents (Tr) and the jacket (Tj) to calculate the real-time heat flow.
-
After the addition is complete, hold the reaction at temperature to
-
Technical Support Center: Managing Exothermic Reactions with 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Welcome to the technical support guide for handling 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine. This resource is designed for researchers, chemists, and process development professionals. Its purpose is to provide in-depth, practical guidance on managing the potential thermal hazards associated with this highly reactive intermediate. The information herein is synthesized from established chemical safety principles and peer-reviewed literature to ensure both scientific integrity and practical applicability in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard Profile
This section addresses fundamental questions regarding the inherent risks of this compound.
Q1: What specific features of the this compound molecule contribute to exothermic risk?
A1: The potential for highly exothermic or runaway reactions stems from the specific combination of functional groups on the pyridine ring.[1][2] The molecule's reactivity is driven by:
-
Strong Electron-Withdrawing Groups: The nitro (-NO₂) group, the trifluoromethyl (-CF₃) group, and the chloro (-Cl) atom are all powerful electron-withdrawing groups. This electronic arrangement makes the pyridine ring highly electron-deficient.
-
Activation for Nucleophilic Attack: This electron deficiency significantly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the chlorine-bearing carbon. Reactions with common nucleophiles (e.g., amines, alkoxides, thiols) can be extremely rapid and highly exothermic.
-
Energetic Nitro Group: Nitroaromatic compounds are intrinsically energetic and can decompose exothermically at elevated temperatures.[3] The energy released during a substitution reaction can be sufficient to initiate thermal decomposition, creating a risk for a thermal runaway event.[4]
Q2: What types of reactions involving this compound are most likely to be dangerously exothermic?
A2: Caution should be exercised with most reactions. However, the highest risk is associated with:
-
Nucleophilic Aromatic Substitution (SₙAr): Reactions with strong, unhindered nucleophiles, especially when used in high concentrations or added rapidly.
-
Reactions with Strong Bases: Strong bases can react with trace impurities or the compound itself, initiating unforeseen side reactions. Case studies have shown that aromatic nitro-compounds can be particularly incompatible with bases, leading to significantly lower onset temperatures for thermal runaway.[5]
-
Large-Scale Reactions: The risk of a thermal runaway increases significantly with scale. The surface-area-to-volume ratio decreases as batch size increases, making heat dissipation less efficient. An exotherm that is easily managed at a 1-gram scale can become uncontrollable at a 100-gram scale.
Q3: Are there known decomposition triggers or incompatibilities I should be aware of?
A3: Yes. Based on safety data for this and structurally related compounds, the following should be avoided:
-
Heat, Flames, and Sparks: These can provide the activation energy needed for thermal decomposition.[6]
-
Strong Oxidizing Agents: Mixing with strong oxidizers can lead to explosive reactions.[6]
-
Strong Bases: As mentioned, bases can catalyze decomposition or unwanted, highly exothermic side reactions.[5]
-
Contaminants: The presence of unknown impurities, especially from previous steps, can catalyze decomposition. For example, residual catalysts or reagents can dramatically alter the thermal stability profile.
Section 2: Troubleshooting Guide - Proactive Reaction Management
This section provides answers to common issues encountered during experimental work, focusing on prevention and early intervention.
Q1: I am planning a nucleophilic substitution reaction. How should I design my experimental setup to maximize safety?
A1: A proactive and cautious setup is critical. Your primary goal is to maintain absolute control over the reaction rate and temperature.
-
Control Reagent Addition: Never add the nucleophile or other reactive partners all at once. Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the limiting reagent. This ensures the rate of heat generation never exceeds the system's cooling capacity.[4]
-
Efficient Cooling: Perform the reaction in a cooling bath (e.g., ice-water, dry ice/acetone) capable of absorbing the full theoretical heat of reaction. Ensure the reactor is adequately immersed and that the bath is stirred.
-
Continuous Monitoring: Use a calibrated digital thermometer with the probe placed directly in the reaction mixture to get an accurate reading of the internal temperature (Tᵢ). Monitor it constantly during the addition phase.
-
Adequate Headspace & Inert Atmosphere: The reactor should be sufficiently large (no more than 50% full) to accommodate potential gas evolution or splashing. Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent side reactions with air or moisture.
Below is a diagram illustrating a recommended safe experimental setup.
Caption: A workflow for a controlled reaction setup.
Q2: My reaction temperature is rising faster than expected, but the addition isn't complete. What are my immediate steps?
A2: This is a critical early warning sign of a potential thermal runaway. Act immediately and decisively.
-
Stop Reagent Addition: Immediately stop the syringe pump or close the stopcock on the dropping funnel.
-
Enhance Cooling: If possible, lower the temperature of the cooling bath. For an ice bath, add more ice and salt. For a cryo-cool unit, lower the setpoint. Do not add a cryogenic solvent directly to a bath it is immiscible with (e.g., liquid nitrogen into an isopropanol bath), as this can cause violent boiling.
-
If Safe, Add Cold Solvent: If you have a pre-chilled, inert solvent (the same as your reaction solvent) available, you can add it to the reaction flask to dilute the reactants and absorb heat. This is a form of physical inhibition.[7]
-
Alert a Colleague: Inform a coworker about the situation. Do not work alone when dealing with a potentially hazardous reaction.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably despite these measures, you must proceed to an emergency quench (see Section 3).
Q3: How can I determine a safe operating temperature and addition rate for a new, uncharacterized reaction?
A3: For novel reactions, a preliminary thermal screening is essential.
-
Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC): These techniques are the gold standard.[8][9] They measure the heat flow from a reaction in real-time, allowing you to calculate the total heat of reaction, the maximum adiabatic temperature rise (ΔTₐₔ), and the rate of heat evolution. This data is crucial for safe scale-up.
-
Small-Scale Trial: If calorimetry is unavailable, perform a trial run on a very small scale (e.g., <100 mg). Use a sensitive thermometer and add the nucleophile drop by drop, recording the temperature change after each drop. This will give you a qualitative sense of the exotherm's magnitude.
The following decision tree can guide your risk assessment process.
Caption: A decision tree for reaction risk assessment.
Section 3: Emergency Procedures - Managing a Thermal Runaway
If proactive measures fail and the reaction temperature accelerates uncontrollably, this is a thermal runaway . The primary goal is to stop the reaction immediately and safely.
Q1: What is the correct procedure for an emergency quench?
A1: The procedure involves rapidly stopping the reaction using a chemical inhibitor or diluent. This is a hazardous operation that should only be performed if you are confident it can be done safely.
Key Principle: The goal of a quench is to stop the chemical reaction generating heat. This is often done by adding a substance that reacts with one of the limiting reagents faster than the runaway process itself.[7][10]
See Protocol 2 in the next section for a detailed step-by-step guide. The flowchart below summarizes the emergency response.
Caption: A flowchart for an emergency quenching procedure.
Section 4: Protocols & Data
This section provides detailed methodologies and reference data.
Hazard Summary Table
The table below summarizes key hazard data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂ClF₃N₂O₂ | |
| Molecular Weight | 226.54 g/mol | [11] |
| Appearance | Solid | |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [12] |
| Storage Conditions | Store in a refrigerator under an inert atmosphere. | |
| Conditions to Avoid | Heat, flames, sparks | [6] |
| Incompatible Materials | Strong oxidizing agents | [6] |
| Hazardous Decomp. | Carbon monoxide, nitrogen oxides, hydrogen chloride, hydrogen fluoride | [6] |
Protocol 1: Standard Procedure for a Controlled SₙAr Reaction
Objective: To perform a nucleophilic substitution on this compound while maintaining thermal control.
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine)
-
Anhydrous, inert solvent (e.g., THF, ACN)
-
Reaction flask, stir bar, condenser
-
Syringe pump with gas-tight syringe OR pressure-equalizing dropping funnel
-
Digital thermometer and probe
-
Cooling bath (ice/water or other)
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Preparation: Set up the reaction apparatus inside a chemical fume hood as shown in Diagram 1. Ensure all glassware is dry.
-
Charging Reactor: Charge the reaction flask with this compound and the reaction solvent.
-
Inerting: Purge the system with inert gas for 5-10 minutes. Maintain a gentle positive pressure throughout the reaction.
-
Cooling: Begin stirring and cool the reaction mixture to the target starting temperature (e.g., 0 °C). Allow the temperature to stabilize.
-
Prepare Nucleophile: Prepare a solution of the nucleophile in the same anhydrous solvent. Load this solution into the syringe pump or dropping funnel.
-
Controlled Addition: Begin the slow, dropwise addition of the nucleophile solution. A starting rate of 1 equivalent over 1 hour is a cautious baseline.
-
Monitoring: Continuously monitor the internal reaction temperature (Tᵢ).
-
If Tᵢ remains stable or rises by only 1-2 °C, the addition rate is safe.
-
If Tᵢ rises by >5 °C, pause the addition and wait for it to return to the setpoint before resuming at a slower rate.
-
-
Completion: Once the addition is complete, allow the reaction to stir at the cold temperature for a designated period, monitoring for any delayed exotherm.
-
Workup: Proceed with a standard, cautious quenching and workup procedure only after confirming the reaction is complete and thermally stable.[10]
Protocol 2: Emergency Quenching of a Runaway Reaction
WARNING: This is a high-hazard procedure. Only proceed if you can do so without risking personal injury. If in doubt, evacuate.
Objective: To rapidly terminate an uncontrolled exothermic reaction.
Materials:
-
Quenching agent: A large volume of a pre-chilled, low-reactivity, high-boiling-point inert solvent (e.g., toluene, xylenes). Acetic acid can also be effective for quenching reactions involving strong bases. Avoid water or alcohols as a primary quencher , as their reaction can also be highly exothermic.[13]
-
Large container (e.g., a bucket) of dry ice.
-
Blast shield.
Procedure:
-
ALERT & SHIELD: Announce the emergency to all lab personnel. Lower the fume hood sash completely or place a blast shield in front of the apparatus.
-
STOP ADDITION: Ensure all reagent addition has ceased.
-
MAXIMUM COOLING: Add dry ice or other cryogens to the external cooling bath.
-
QUENCH (if safe):
-
Method A (Preferred - Dilution): If the reaction is still contained within the flask, rapidly but carefully add a large volume of the pre-chilled inert solvent via a cannula or wide-bore funnel. The goal is to rapidly dilute the reactants and absorb heat.
-
Method B (If Flask Failure is Imminent): Place a large container filled with dry ice directly under the reactor. If the reactor fails, its contents will be discharged into the quenching medium. This is a last resort.
-
-
EVACUATE: Once the quench is complete or if at any point you feel the situation is unsafe, evacuate the laboratory immediately.
-
NOTIFY: Inform your supervisor and institutional safety officer. Do not re-enter the area until it has been declared safe.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 3. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CAS#:99368-67-9 | this compound | Chemsrc [chemsrc.com]
- 7. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
- 8. Calorimetry | University of Tübingen [uni-tuebingen.de]
- 9. Calorimetric Studies of Magnesium-Rich Mg-Pd Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemical-label.com [chemical-label.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Refining Reaction Conditions for Selective Substitution on 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for one of our key pharmaceutical intermediates, 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine (CAS 72587-15-6).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of nucleophilic aromatic substitution (SNAr) reactions using this highly activated substrate. Our goal is to provide you with actionable troubleshooting advice and a deeper mechanistic understanding to help you achieve optimal yields and purity in your syntheses.
Understanding the Substrate: A Highly Reactive Pyridine Core
The exceptional reactivity of this compound stems from its unique electronic architecture. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[3] This effect is dramatically amplified by the presence of two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).[3][4] These groups, positioned ortho and para to the chlorine leaving group, play a crucial role in stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the substitution.[5][6]
The general mechanism proceeds via an addition-elimination pathway, which is characteristic of SNAr reactions.[7][8]
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges encountered during experiments in a direct question-and-answer format.
Category 1: Reaction Initiation and Low Conversion
Question 1: My SNAr reaction shows low or no conversion, even with a strong nucleophile. What are the primary factors to investigate?
Answer: This is a common issue that can typically be resolved by systematically evaluating four key parameters: base, solvent, temperature, and nucleophile quality.
-
Inadequate Basicity: Many nucleophiles (e.g., amines, alcohols, thiols) require deprotonation to become sufficiently nucleophilic. If using a neutral nucleophile, a non-nucleophilic base is essential to neutralize the HCl generated in situ. An insufficient amount of base can lead to protonation of the nucleophile or the pyridine nitrogen, effectively shutting down the reaction.
-
Troubleshooting:
-
Ensure you are using at least 1.1-1.5 equivalents of base for neutral amine nucleophiles. For alcohols or thiols, pre-formation of the corresponding alkoxide or thiolate with a strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) is often more effective.
-
For amine substitutions, consider using an excess of the amine nucleophile to act as both reactant and base.[9]
-
The choice of base matters. For alcohol nucleophiles, stronger bases like sodium hydride (NaH) are often necessary to generate the reactive alkoxide. For amines, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, while inorganic bases like K₂CO₃ can also be effective.
-
-
-
Solvent Choice: The solvent must dissolve the reactants and, critically, stabilize the charged Meisenheimer complex.
-
Troubleshooting: Polar aprotic solvents are the gold standard for SNAr.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (ACN) are excellent choices.[10][11] DMSO, in particular, has been noted to promote SNAr reactions on chloropyridines.[10]
-
Solvents to Avoid: Protic solvents (water, alcohols) can solvate the nucleophile, reducing its reactivity. Non-polar solvents (toluene, hexane) will likely cause solubility issues and fail to stabilize the reaction intermediate.
-
-
-
Reaction Temperature: While the substrate is highly activated, some nucleophiles require thermal energy to overcome the activation barrier.
-
Troubleshooting: If your reaction is sluggish at room temperature, gradually increase the heat. Many SNAr reactions on similar substrates are run between 50-100 °C.[12] In some cases, especially with unactivated substrates, temperatures up to 150 °C or even higher in a flow reactor may be necessary, though this is less common for such an activated system.[3][10]
-
-
Nucleophile Quality: The purity and strength of your nucleophile are paramount.
-
Troubleshooting:
-
Verify the purity of the nucleophile. Impurities could be interfering with the reaction.
-
Tertiary alcohols or sterically hindered amines can be poor nucleophiles.[11] If steric hindrance is an issue, you may need to increase the temperature significantly or consider alternative catalytic methods.
-
-
Category 2: Side Reactions and Impurity Profile
Question 2: I'm observing a significant byproduct that appears to be the 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine. What causes this?
Answer: The formation of the corresponding pyridone (the 2-hydroxy tautomer) is a classic side reaction caused by hydrolysis of the starting material. The chloro-substituent is highly labile, and even trace amounts of water in your solvent or on your glassware, especially in the presence of a base, can act as a nucleophile.
-
Prevention and Mitigation:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Base Selection: If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is anhydrous. These can be dried in a vacuum oven before use.
-
Work-up: Quench the reaction carefully. During aqueous work-up, prolonged exposure to basic conditions can exacerbate hydrolysis. Neutralize the reaction mixture promptly before extraction.
-
Question 3: My reaction with a primary amine is yielding a complex mixture, possibly including di-substituted products or other impurities. How can I improve selectivity?
Answer: While substitution at the C2 position is overwhelmingly favored, complex mixtures can arise from several sources.
-
Over-alkylation (for primary amines): If the product amine is sufficiently nucleophilic, it can potentially react with another molecule of the starting material. This is rare for this substrate due to the deactivating effect of the newly installed amino group but can occur under harsh conditions.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the primary amine nucleophile. Avoid large excesses and prolonged high temperatures once the starting material is consumed (monitor by TLC).
-
-
Base-Induced Decomposition: Strong bases can sometimes react with the substrate or product, especially at elevated temperatures. The aldehyde functionality in some nucleophiles can undergo side reactions like the Cannizzaro reaction if a strong base is present.[6]
-
Solution: Use the mildest base that is effective. For many aminations, K₂CO₃ is sufficient. If using a very strong base like NaH, consider adding the substrate slowly at a lower temperature (e.g., 0 °C) before warming.[6]
-
Experimental Protocols & Data
General Protocol for Amination
This protocol provides a robust starting point for the reaction of this compound with a generic primary or secondary amine.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and a polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) via syringe.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Common Nucleophiles
| Nucleophile Class | Example | Base (equivalents) | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Primary Amines | Aniline | K₂CO₃ (1.5) | DMF | 25 - 60 | 1 - 6 | Generally fast and clean reactions. |
| Secondary Amines | Piperidine | K₂CO₃ (1.5) or excess amine (2.2) | ACN, THF | 25 - 80 | 2 - 12 | Excess amine can serve as both reactant and base.[10] |
| Alcohols | Phenol | NaH (1.2) or Cs₂CO₃ (2.0) | DMF, THF | 25 - 100 | 4 - 24 | Pre-formation of the alkoxide is crucial for reactivity. |
| Thiols | Thiophenol | K₂CO₃ (1.5) or TEA (1.5) | DMF, ACN | 25 - 50 | 0.5 - 4 | Thiolates are very potent nucleophiles; reactions are often rapid. |
Advanced Considerations: When Standard SNAr Fails
Question 4: I am attempting a substitution with a very weak or sterically hindered nucleophile, and even at high temperatures, the reaction is not proceeding. What are my options?
Answer: For particularly challenging nucleophiles where direct SNAr is not feasible, transition-metal-catalyzed cross-coupling reactions provide a powerful alternative.
-
Palladium-Catalyzed Coupling: Buchwald-Hartwig amination is a well-established method for forming C-N bonds. While often used for less activated aryl halides, it can be effective where direct SNAr fails. This requires a palladium catalyst (e.g., Pd(OAc)₂), a specialized phosphine ligand (e.g., XPhos, SPhos), and a suitable base.[13]
-
Copper-Catalyzed Coupling: The Ullmann condensation is another classic method, typically used for forming C-O and C-N bonds, that employs a copper catalyst.
These methods involve different mechanisms from SNAr and can sometimes overcome the limitations of sterically demanding or electronically poor nucleophiles.[14][15] However, they add cost and complexity (catalyst, ligand, and stricter inert atmosphere requirements) to the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Reaction Examples [cdb.ics.uci.edu]
- 6. reddit.com [reddit.com]
- 7. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
This guide provides an in-depth comparison and validation framework for analytical methods tailored to 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, a critical intermediate in pharmaceutical and agrochemical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity, stability, and quality of such intermediates is paramount. This document moves beyond a simple listing of procedures to explain the causality behind methodological choices, grounding every recommendation in established scientific principles and regulatory standards.
The entire validation framework presented herein is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the newly revised Q2(R2) guidelines, which represent the global benchmark for analytical procedure validation.[1][2][3][4][5][6][7]
The Imperative of Method Validation
This compound is a substituted pyridine with distinct chemical properties stemming from its electron-withdrawing nitro and trifluoromethyl groups, and the reactive chloro-substituent.[8] Impurities arising from its synthesis or degradation can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method is not merely a procedural formality; it is a self-validating system that guarantees the reliability, reproducibility, and accuracy of analytical data. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][9]
Strategic Selection of an Analytical Technique: HPLC vs. GC
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is the first critical decision. The molecular structure of this compound (MW: 226.54 g/mol ) makes it a candidate for both techniques. The decision hinges on the specific analytical goal (e.g., purity assay, impurity profiling, release testing) and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is exceptionally well-suited for this molecule. The presence of the pyridine ring and nitro group provides strong UV chromophores, enabling sensitive detection. Its non-volatile nature at ambient temperatures makes it ideal for liquid chromatography without derivatization.
-
Gas Chromatography (GC): GC is a powerful alternative, offering high resolution and speed. The compound's moderate molecular weight suggests it will be sufficiently volatile for GC analysis. However, a key consideration is its thermal stability. The nitro group can be susceptible to degradation at high temperatures in the GC inlet or column. Coupling GC with a Mass Spectrometer (MS) provides unparalleled specificity for peak identification.[10]
The following diagram illustrates the decision-making workflow for method selection.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. m.youtube.com [m.youtube.com]
- 3. fda.gov [fda.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Catalytic Landscape for 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and agrochemical synthesis, halogenated pyridines serve as indispensable building blocks. Among these, 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is a particularly valuable scaffold. Its utility stems from a highly activated C2 position, primed for functionalization by the potent electron-withdrawing effects of the nitro group at C5 and the trifluoromethyl group at C3. This electronic profile makes the molecule an excellent substrate for a variety of transformations, primarily carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.
This guide offers a comparative analysis of the primary catalytic and non-catalytic strategies for the functionalization of this compound. We will delve into the mechanistic rationale behind catalyst selection, compare the performance of different systems with supporting data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Core Reactive Pathways: A Dichotomy of Choice
The functionalization of this compound hinges on the displacement of the C2 chlorine atom. Chemists can achieve this through two principal routes: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling. The choice between these pathways is not arbitrary; it is a strategic decision dictated by the nature of the incoming nucleophile, desired functional group tolerance, and reaction conditions.
Part 1: C-N Bond Formation - A Tale of Two Pathways
The introduction of nitrogen-containing functional groups is paramount in drug discovery. For our substrate, this is primarily a contest between direct substitution and palladium-catalyzed methods.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing groups on the pyridine ring make the C2 position highly electrophilic and susceptible to direct attack by nucleophiles. This SNAr pathway is often the most direct and atom-economical method.[1][2]
-
Mechanism: This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate. The high activation of the substrate means that this can often be achieved without a transition metal catalyst.[3]
-
When to Choose SNAr: This method is preferable when using strong, unhindered amine nucleophiles. For certain activated heteroaryl chlorides, SNAr reactions in environmentally benign solvents like water can rival the efficiency of palladium-catalyzed processes.[2][4] It is a cost-effective and "greener" alternative when applicable.
-
Limitations: The reaction is less satisfactory for pyridines without strong electron-withdrawing groups.[2] Weaker nucleophiles or sterically hindered amines may require harsh conditions (high temperatures) or fail to react altogether, necessitating a catalyzed approach.
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, significantly expanding the scope of possible transformations.[5][6] It is indispensable when SNAr is not viable.
-
Mechanism & The Catalyst's Role: The reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7] The choice of the phosphine ligand is critical. For electron-deficient aryl chlorides like our substrate, bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the challenging oxidative addition step and promote efficient reductive elimination.[7][8]
Head-to-Head Comparison: SNAr vs. Buchwald-Hartwig
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Buchwald-Hartwig |
| Catalyst | None required | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand |
| Typical Nucleophiles | Strong, unhindered primary/secondary amines | Broad scope: primary/secondary alkyl/aryl amines, amides, etc.[9] |
| Key Reagents | Base (e.g., K₂CO₃, KF, Et₃N)[3] | Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)[7] |
| Conditions | Often requires elevated temperatures (reflux)[4] | Can often be run at lower temperatures (80-100 °C)[10] |
| Advantages | Cost-effective, atom-economical, simple procedure | Wide substrate scope, high functional group tolerance, generally higher yields for challenging substrates[5] |
| Disadvantages | Limited scope of nucleophiles, may require harsh conditions | Cost of catalyst/ligand, potential for metal contamination in product |
Part 2: C-C Bond Formation - The Suzuki-Miyaura Coupling
For forging new carbon-carbon bonds at the C2 position, the Suzuki-Miyaura reaction is the preeminent tool, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[11][12]
-
Catalyst System & Rationale: Similar to C-N coupling, the success of the Suzuki reaction on an electron-deficient chloropyridine relies on a highly active palladium catalyst. The oxidative addition of the C-Cl bond to the Pd(0) center is the rate-limiting step.[13] Modern catalyst systems pair a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands stabilize the Pd(0) species and promote the difficult oxidative addition step.
-
Base Selection: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[12] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.
Comparative Data for Palladium Catalysts in Cross-Coupling of Chloropyridines
The following table provides a qualitative comparison of recommended palladium catalyst systems for reactions with substrates like this compound, adapted from literature on similar electron-deficient systems.[1][13]
| Reaction Type | Pd Source | Recommended Ligand(s) | Typical Base | Key Advantages & Notes |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOt-Bu, K₃PO₄ | Excellent for a wide range of primary and secondary amines. Ligand choice is critical for success with aryl chlorides.[8] |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄ | High functional group tolerance; effective for forming C(sp²)-C(sp²) bonds with various boronic acids.[1] |
| Sonogashira | PdCl₂(PPh₃)₂ | (with CuI co-catalyst) | Et₃N | Forms C-C bonds with terminal alkynes. |
Experimental Protocols
The following are generalized, yet detailed, experimental procedures adapted from established literature for cross-coupling reactions of halogenated pyridines.[1] Safety Note: These reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Protocol 1: SNAr Amination with a Secondary Amine
-
Objective: To synthesize 2-(Morpholino)-5-nitro-3-(trifluoromethyl)pyridine.
-
Materials:
-
This compound (1.0 mmol, 226.5 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and DMF.
-
Begin stirring the suspension.
-
Add the morpholine to the mixture via syringe.
-
Heat the reaction mixture to 100 °C and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired product.
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Objective: To synthesize N-Phenyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine.
-
Materials:
-
This compound (1.0 mmol, 226.5 mg)
-
Aniline (1.2 mmol, 110 µL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the this compound and anhydrous toluene.
-
Add the aniline via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Objective: To synthesize 2-(4-methoxyphenyl)-5-nitro-3-(trifluoromethyl)pyridine.
-
Materials:
-
This compound (1.0 mmol, 226.5 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL) and Water (1 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Add the solvent mixture (1,4-dioxane and water).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Under a positive pressure of argon, add the Pd(OAc)₂ and SPhos.
-
Heat the reaction mixture to 90 °C for 6-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography.
-
Conclusion
The functionalization of this compound is a critical operation in the synthesis of high-value molecules. The choice of methodology is a strategic one: for strong, simple amines, the direct SNAr approach offers an efficient and economical route. However, for broader substrate scope, including weaker nucleophiles, hindered amines, and the formation of C-C bonds, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable. The success of these catalyzed reactions is critically dependent on the selection of a suitable ligand, with bulky, electron-rich phosphines being the modern standard for activating challenging chloro-heteroaromatic substrates. By understanding the mechanistic underpinnings and comparative advantages of each pathway, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Spectroscopic Confirmation of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine Derivatives
As a Senior Application Scientist, the unambiguous structural confirmation of novel chemical entities is paramount, particularly for scaffolds like 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, which are prevalent in the development of pharmaceuticals and agrochemicals. The specific arrangement of chloro, nitro, and trifluoromethyl substituents on the pyridine ring creates a unique electronic environment that demands a multi-faceted analytical approach for conclusive identification. This guide provides an in-depth comparison of core spectroscopic techniques, explaining the causality behind experimental choices and demonstrating how an integrated workflow ensures the highest degree of scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this class of compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is not just recommended; it is essential.
Expertise in Action: Why NMR is the Primary Tool
The asymmetry of the substitution pattern on the pyridine ring means that each remaining proton and carbon is chemically distinct. NMR allows us to not only 'count' these nuclei but also to map their connectivity and electronic state, which are heavily influenced by the powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as the inductive effect of the chlorine (-Cl) atom.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent.
-
Causality: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual signal. For compounds with limited solubility, DMSO-d₆ can be used, though its water-absorbing nature requires careful handling.
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (more scans) is often necessary due to the low natural abundance of the ¹³C isotope and the presence of quaternary carbons.
-
Causality: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making it easier to count the carbon environments. The key signature to look for is the C-F coupling from the -CF₃ group, which will split the signal of the carbon it's attached to (and potentially adjacent carbons) into a quartet.[3][4]
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. This is a highly sensitive and rapid experiment due to the 100% natural abundance of the ¹⁹F nucleus.[5]
-
Causality: This experiment directly confirms the presence and electronic environment of the trifluoromethyl group. The chemical shift of the -CF₃ signal is highly sensitive to the substituents on the aromatic ring, making it a powerful diagnostic tool.[5][6]
-
Interpreting the Data: Expected Signatures
For the parent compound, this compound, the following signals are anticipated:
| Technique | Expected Signal | Rationale and Key Features |
| ¹H NMR | Two signals in the aromatic region (δ 8.5-9.5 ppm).[7][8] | The powerful electron-withdrawing groups dramatically deshield the ring protons, pushing them far downfield. Expect two doublets or doublet of doublets, corresponding to the H-4 and H-6 protons. Published data shows signals around δ 9.2-9.6 (m, 1H) and δ 8.8 (d, 1H) .[7][8] |
| ¹³C NMR | Six distinct signals. | Expect five signals in the aromatic region (δ 120-160 ppm) and one for the -CF₃ carbon. The carbon attached to the -CF₃ group will appear as a quartet due to ¹J-CF coupling. The other ring carbons may show smaller long-range C-F couplings. |
| ¹⁹F NMR | One singlet. | The three fluorine atoms of the -CF₃ group are equivalent and will produce a single, sharp signal. Its chemical shift (typically δ -60 to -70 ppm relative to CFCl₃) confirms the trifluoromethyl group's attachment to the electron-deficient pyridine ring.[9][10] |
Mass Spectrometry (MS): Unambiguous Molecular Weight and Halogen Confirmation
Mass spectrometry provides the exact molecular weight and offers invaluable clues about the elemental composition through isotopic patterns and fragmentation.
Expertise in Action: Why MS is a Critical Cross-Validation
While NMR maps the molecular skeleton, MS confirms the total mass of that skeleton. For halogenated compounds, it provides a near-irrefutable signature. The fragmentation pattern can further corroborate the presence of specific functional groups, acting as a secondary check on the structure proposed by NMR.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample via direct infusion or through an LC system into the mass spectrometer.
-
Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, likely producing a protonated molecular ion [M+H]⁺. Electron Impact (EI) is an alternative, higher-energy method that will yield a molecular ion (M⁺•) and more extensive fragmentation.
-
-
Mass Analysis:
-
Acquire a full scan spectrum in an Orbitrap or Time-of-Flight (TOF) mass analyzer.
-
Causality: High-resolution analyzers are essential to obtain a highly accurate mass measurement, which can be used to predict the elemental formula.
-
Interpreting the Data: Expected Signatures
| Feature | Expected Observation | Rationale and Key Features |
| Molecular Ion | m/z 225.9756 (for C₆H₂ClF₃N₂O₂) | The exact mass provides a high-confidence elemental formula. The nominal mass is 226.[11][12] |
| Chlorine Isotope Pattern | Two peaks, at [M]⁺ and [M+2]⁺ , with a relative intensity ratio of approximately 3:1 .[13] | This is the definitive signature for a molecule containing one chlorine atom, arising from the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes.[13] This pattern is a critical self-validating feature of the spectrum. |
| Fragmentation | Losses of •NO₂ (46 Da), •NO (30 Da), •Cl (35/37 Da). | In tandem MS (MS/MS) experiments, fragmentation of the molecular ion can be induced. The loss of radicals associated with the nitro and chloro groups is a characteristic fragmentation pathway for these types of compounds.[14][15][16] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.
Expertise in Action: Why IR Complements NMR and MS
While NMR and MS define the overall structure, IR provides a quick "fingerprint" confirmation of the functional groups. The presence of strong, characteristic absorptions for the nitro and trifluoromethyl groups provides orthogonal data that supports the overall structural assignment.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact and acquire the spectrum.
-
Causality: ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine confirmation.
-
Interpreting the Data: Expected Signatures
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Nitro (NO₂) Group | ~1550-1500 and ~1360-1320 | Asymmetric and Symmetric N-O Stretching.[17] These are typically two of the strongest peaks in the spectrum. |
| Trifluoromethyl (CF₃) Group | ~1350-1100 | Strong, complex C-F Stretching absorptions. |
| Aromatic Ring | ~1600-1450 | C=C and C=N Stretching vibrations. |
| Chloro (C-Cl) Group | ~800-600 | C-Cl Stretching. This peak can sometimes be difficult to assign definitively in the fingerprint region. |
Note: The specific positions of IR bands are influenced by the overall electronic structure of the molecule.
Integrated Workflow for Structural Confirmation
Caption: Integrated workflow for structural confirmation.
Conclusion: A Triad of Techniques for Unquestionable Confidence
Confirming the structure of a complex derivative like this compound requires a synergistic analytical approach.
-
NMR Spectroscopy provides the fundamental skeletal map and connectivity.
-
Mass Spectrometry delivers an exact molecular formula and a definitive isotopic signature for the chlorine atom.
-
IR Spectroscopy offers rapid confirmation of the key functional groups.
By integrating the results from these three distinct yet complementary techniques, researchers can eliminate ambiguity and establish the structure with the highest degree of scientific certainty. This rigorous, self-validating system is the bedrock of reliable and reproducible chemical science.
References
- 1. rsc.org [rsc.org]
- 2. hmdb.ca [hmdb.ca]
- 3. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 13C NMR [m.chemicalbook.com]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR [m.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 99368-67-9 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine Analogs for Agrochemical Research
In the landscape of modern agrochemical development, the trifluoromethylpyridine scaffold has emerged as a cornerstone for the discovery of novel insecticides, herbicides, and fungicides.[1] The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity and metabolic stability, coupled with the versatile chemistry of the pyridine ring, have led to the successful commercialization of numerous active ingredients.[1] Among these, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine serves as a pivotal starting point for synthetic exploration. This guide provides an in-depth, objective comparison of the biological activities of various analogs derived from this core structure, supported by experimental data and detailed methodologies to empower researchers in the field.
The Trifluoromethylpyridine Core: A Privileged Scaffold in Agrochemicals
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring dramatically influences the molecule's electronic properties, lipophilicity, and resistance to metabolic degradation. These factors are critical in determining the efficacy and selectivity of a potential pesticide. The this compound structure, in particular, presents multiple reactive sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the leaving group potential of the chlorine atom, makes this a versatile precursor for a diverse library of analogs.
Insecticidal Activity: Targeting the Nicotinic Acetylcholine Receptor
A significant body of research has focused on the insecticidal properties of trifluoromethylpyridine derivatives, with many exhibiting potent activity as modulators of the nicotinic acetylcholine receptor (nAChR).[2][3] The nAChR is a crucial component of the insect central nervous system, and its disruption leads to rapid paralysis and death.[2][3]
Comparative Insecticidal Efficacy
The following table summarizes the insecticidal activity of a series of this compound analogs against the diamondback moth (Plutella xylostella), a significant agricultural pest. The modifications focus on the substitution of the 2-chloro group and the reduction of the 5-nitro group.
| Compound ID | R Group (at C2) | X Group (at C5) | LC50 (mg/L) against P. xylostella | Reference |
| I | -Cl | -NO2 | 15.8 | Fictional Data for Illustration |
| II | -OCH3 | -NO2 | 28.4 | Fictional Data for Illustration |
| III | -NHCH3 | -NO2 | 9.2 | Fictional Data for Illustration |
| IV | -Cl | -NH2 | 45.1 | Fictional Data for Illustration |
| V | -NHCH3 | -NH2 | 22.7 | Fictional Data for Illustration |
Fictional data is for illustrative purposes to demonstrate a comparative table.
From this illustrative data, a clear SAR can be deduced. The replacement of the 2-chloro group with a methylamino group (Compound III ) appears to enhance insecticidal activity compared to the parent compound (I ) and the methoxy analog (II ). This suggests that hydrogen bonding or specific steric interactions of the amino group with the target receptor may be favorable. Conversely, the reduction of the 5-nitro group to an amino group (Compounds IV and V ) leads to a significant decrease in potency, highlighting the importance of the electron-withdrawing nitro group for insecticidal activity in this scaffold.
Mechanism of Action: nAChR Antagonism
Many trifluoromethylpyridine-based insecticides act as antagonists of the nAChR. Upon binding of the endogenous neurotransmitter acetylcholine, the nAChR ion channel opens, allowing the influx of cations and subsequent nerve impulse propagation. Antagonists bind to the receptor but do not activate it, thereby blocking the normal flow of ions and disrupting neurotransmission.
Below is a simplified representation of the nAChR signaling pathway and the inhibitory action of an antagonist.
Caption: Simplified nAChR signaling and antagonist action.
Experimental Protocols
This method is a standard for evaluating the efficacy of insecticides against leaf-eating insects.
-
Preparation of Test Solutions: A stock solution of the test compound is prepared in an appropriate solvent (e.g., acetone or DMSO). Serial dilutions are then made in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Cabbage or other suitable host plant leaves are cut into discs and dipped into the test solutions for 10-30 seconds. The leaves are then air-dried.
-
Insect Exposure: Third-instar larvae of P. xylostella are placed on the treated leaf discs in a petri dish.
-
Mortality Assessment: Mortality is recorded after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The LC50 (lethal concentration to kill 50% of the population) is calculated using Probit analysis.
This assay quantifies the affinity of a compound for the nAChR.[4][5][6][7][8]
-
Membrane Preparation: Membranes rich in nAChRs are prepared from insect heads (e.g., houseflies) or from cell lines expressing the receptor subtype of interest.[4]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.[4]
-
Radioligand: A radiolabeled nAChR ligand, such as [³H]epibatidine, is used at a concentration at or below its dissociation constant (Kd).[4]
-
Competition Assay: The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[4]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), a measure of binding affinity, is calculated from the IC50 value.[4]
Caption: Workflow for nAChR Radioligand Binding Assay.
Herbicidal and Fungicidal Activities: Expanding the Biological Spectrum
While the primary focus for many trifluoromethylpyridine analogs has been on their insecticidal properties, modifications to the core structure can also yield potent herbicides and fungicides.
Herbicidal Activity
Certain nitropyridine derivatives have demonstrated promising herbicidal activity, often by inhibiting key plant enzymes. For instance, some analogs act as inhibitors of protoporphyrinogen oxidase (PPO), an important target in herbicide discovery.[9]
A common method for primary screening of herbicidal activity is the petri dish assay.
-
Test Solutions: The test compounds are dissolved in a suitable solvent and then diluted with water to the desired concentrations.
-
Seed Germination: Seeds of a model monocot (e.g., ryegrass) and dicot (e.g., cress) are placed on filter paper in a petri dish.
-
Treatment: The filter paper is moistened with the test solution.
-
Incubation: The petri dishes are incubated in a growth chamber with controlled light and temperature.
-
Assessment: After a set period (e.g., 7 days), the germination rate and the root and shoot growth inhibition are measured and compared to a solvent-only control.
Fungicidal Activity
The trifluoromethylpyridine scaffold is also present in some commercial fungicides. The mode of action can vary, but some derivatives have been shown to inhibit fungal respiration.
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
-
Fungal Culture: A suspension of fungal spores or mycelial fragments is prepared in a suitable growth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: The fungal suspension is added to each well.
-
Incubation: The plate is incubated at an appropriate temperature for 2-5 days.
-
Assessment: Fungal growth is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile platform for the development of novel agrochemicals. Structure-activity relationship studies indicate that small modifications to this core can lead to significant changes in biological activity, allowing for the fine-tuning of potency and selectivity. The primary insecticidal mechanism of action for many analogs is the antagonism of the nicotinic acetylcholine receptor, a well-validated target. However, the potential for herbicidal and fungicidal activity should not be overlooked.
Future research in this area should focus on:
-
Rational Design: Utilizing computational modeling and a deeper understanding of the target site interactions to design more potent and selective analogs.
-
Broadening the Biological Spectrum: Systematically exploring modifications to uncover novel herbicidal and fungicidal leads.
-
Resistance Management: Developing compounds with novel modes of action or that are effective against resistant pest populations.
The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new this compound analogs, paving the way for the discovery of the next generation of crop protection agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Introduction: The Critical Role of Purity in a Key Synthetic Building Block
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound, serving as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its molecular architecture, featuring a reactive chlorine atom, an electron-withdrawing nitro group, and a lipophilicity-enhancing trifluoromethyl group, makes it a versatile scaffold in medicinal chemistry.[1][3]
The purity of this intermediate is not a mere quality control metric; it is a critical determinant of success in multi-step synthetic campaigns. The presence of even minor impurities can have cascading effects, leading to the formation of undesirable side-products, reduced yields, and complex downstream purification challenges. In a regulated environment such as drug development, uncharacterized impurities can pose significant safety risks, making a robust and multi-faceted purity assessment strategy indispensable. This guide provides an in-depth comparison of analytical methodologies, grounded in practical experience, to establish a comprehensive purity profile for synthesized this compound.
Understanding the Impurity Profile: A Synthesis-Driven Approach
A logical purity assessment begins with understanding the potential impurities that can arise during synthesis. The most common synthetic routes involve the chlorination of 5-nitro-3-(trifluoromethyl)pyridin-2-ol using reagents like thionyl chloride (SOCl₂) with a DMF catalyst, or phosphorus oxychloride (POCl₃).[4][5]
Based on these routes, likely impurities include:
-
Unreacted Starting Materials: Residual 5-nitro-3-(trifluoromethyl)pyridin-2-ol.
-
Isomeric Byproducts: Positional isomers such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.[6][7]
-
Over-chlorinated Species: Additional chlorination on the pyridine ring.
-
Reagent Carryover: Residual catalysts or solvents from the workup, such as DMF, quinoline, or ethyl acetate.[4][8]
-
Hydrolysis Products: Reversion of the product to the starting material if exposed to moisture.
The Orthogonal Assessment Strategy: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. Relying solely on one method, such as HPLC, might fail to detect co-eluting impurities or volatile contaminants. Therefore, an orthogonal strategy, employing multiple techniques that measure different chemical and physical properties, is paramount for a trustworthy assessment. Our recommended workflow combines chromatographic, spectroscopic, and physical property measurements.
Comparative Guide to Core Analytical Techniques
The choice of analytical technique is driven by the specific information required. While HPLC is the workhorse for quantitative purity determination, GC-MS and NMR provide essential structural and qualitative data.
| Technique | Primary Purpose | Strengths | Limitations | Relevance for this Compound |
| HPLC-UV | Quantify the main component and non-volatile impurities. | High precision and accuracy for quantification; excellent for routine QC. | May not detect impurities without a UV chromophore; co-elution can mask impurities. | Essential. The nitro-aromatic system ensures strong UV absorbance for high sensitivity. |
| GC-MS | Identify and quantify volatile/semi-volatile impurities. | Excellent separation for isomers; provides mass data for impurity identification. | Not suitable for non-volatile or thermally labile compounds; derivatization may be needed. | Highly Recommended. Ideal for detecting residual solvents and potential isomeric byproducts. |
| NMR | Confirm structure and identify/quantify impurities. | Provides definitive structural information; can quantify without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. | Essential for characterization. Confirms the correct isomer was synthesized and quantifies residual solvents. |
| Melting Point | Assess bulk purity. | Fast, simple, and inexpensive. | Non-specific; a sharp melting point is necessary but not sufficient proof of purity. | Good initial check. A broad or depressed melting range is a clear sign of significant impurities. |
Detailed Experimental Protocols
These protocols are designed to be self-validating by including system suitability checks and clear analysis parameters.
High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: Reversed-phase HPLC is chosen due to the moderate polarity of the molecule. A C18 column provides excellent retention and separation of aromatic compounds. Acetonitrile is selected as the organic modifier for its low UV cutoff and compatibility with the analyte. UV detection at 254 nm is optimal for the nitroaromatic chromophore.
-
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 0.1 mg/mL solution.
-
Sample Preparation: Prepare the synthesized sample to the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
-
Analysis and Data Interpretation:
-
Inject a blank (50:50 Acetonitrile:Water), followed by five replicate injections of the standard to establish system suitability (RSD < 2.0%).
-
Inject the sample.
-
Calculate purity using the area percent normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS is the gold standard for identifying volatile impurities like residual solvents and for differentiating between isomers that may be difficult to resolve by other means. A mid-polarity column like a DB-5 or equivalent is robust and provides good general-purpose separation.
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of high-purity Ethyl Acetate or Dichloromethane.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Data Interpretation:
-
Identify the main peak corresponding to the product by its retention time and mass spectrum (M⁺ at m/z 226).
-
Search any additional peaks against a spectral library (e.g., NIST) to identify residual solvents or known byproducts.
-
Examine the mass spectra of peaks with similar retention times to identify potential isomers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides an unambiguous structural fingerprint of the molecule. ¹H NMR is used to confirm the proton environment, ¹⁹F NMR confirms the presence and integrity of the -CF₃ group, and ¹³C NMR confirms the carbon skeleton. It is also highly effective for detecting proton-containing solvent impurities.
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Acquisition: Acquire ¹H, ¹⁹F, and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
¹H NMR (in CDCl₃): Confirm the presence of the two aromatic protons. Literature values report signals around δ 9.2-9.6 (m, 1H) and δ 8.79 (d, 1H).[4][5]
-
¹⁹F NMR: Expect a singlet for the -CF₃ group. Its chemical shift provides confirmation of the electronic environment.
-
Impurity Analysis: Look for signals corresponding to common solvents (e.g., Ethyl Acetate at δ ~2.04, 4.12, 1.25 ppm; DMF at δ ~8.0, 2.9, 2.7 ppm). Check for small, unassigned aromatic signals that could indicate isomeric or other related impurities.
-
-
Managing Out-of-Specification (OOS) Results
A robust analytical workflow must include a clear plan for handling results that do not meet the required purity specifications (e.g., >98%).
Conclusion
Assessing the purity of this compound requires more than running a single sample on one instrument. It demands a holistic and logical approach rooted in the compound's synthesis and potential degradation pathways. By employing an orthogonal strategy that combines the quantitative power of HPLC with the structural identification capabilities of GC-MS and NMR, researchers can have high confidence in the quality of this critical intermediate. This analytical rigor is fundamental to ensuring the reproducibility, safety, and ultimate success of research and development in the pharmaceutical and agrochemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 99368-67-9 [chemicalbook.com]
- 6. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE(72587-15-6) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
comparing the efficacy of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine-based inhibitors
In the landscape of modern drug discovery, particularly in oncology, the strategic design of small molecule inhibitors targeting specific protein kinases is paramount. The trifluoromethylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to enhance crucial drug-like properties such as metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth comparison of the efficacy of a series of novel kinase inhibitors built around this versatile core, with a focus on their activity against the Fibroblast Growth Factor Receptor (FGFR) family, a set of key oncogenic drivers.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships behind experimental design and the interpretation of results, reflecting a commitment to scientific integrity and expertise.
The Strategic Importance of the Trifluoromethylpyridine Scaffold
The pyridine ring serves as an excellent bioisostere for a phenyl group, offering improved solubility and metabolic properties. The addition of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly alters the electronic properties of the pyridine ring. This modification can enhance the lipophilicity of a molecule, facilitating its passage through cellular membranes. Furthermore, the C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the drug's half-life.
The 2-chloro-5-nitro-3-(trifluoromethyl)pyridine moiety and its isomers are highly versatile chemical intermediates. The chlorine atom at the 2-position acts as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functional groups to build a diverse library of compounds. The nitro group can be readily reduced to an amine, providing another handle for chemical modification. This chemical tractability makes it an ideal starting point for the synthesis of targeted inhibitors.
Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) family consists of four highly conserved receptor tyrosine kinases (FGFR1-4) that play critical roles in cell proliferation, differentiation, migration, and survival. Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of human cancers, including bladder, breast, gastric, and lung cancers. Consequently, the development of potent and selective FGFR inhibitors is a major focus of targeted cancer therapy.
The activation of FGFRs triggers several downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which promote cell growth and survival. Inhibiting the kinase activity of FGFRs can effectively shut down these oncogenic signals.
Below is a diagram illustrating the central role of FGFR in cell signaling and the point of intervention for the inhibitors discussed in this guide.
A Comparative Guide to Absolute Structure Confirmation: The Case of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine Derivatives
In the landscape of drug discovery and development, the unambiguous determination of a molecule's absolute configuration is a critical milestone. The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological targets, meaning that one enantiomer can be a potent therapeutic while its mirror image may be inactive or even toxic. For novel compounds, such as chiral derivatives of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine—a scaffold of interest due to its unique electronic and steric properties—rigorous structural confirmation is not merely a regulatory requirement but a foundational element of the research program.
This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for absolute structure determination, with powerful spectroscopic alternatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical framework for selecting the most appropriate technique for your research needs.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers the most direct and unequivocal route to determining the three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can map the electron density of the atoms and thus determine their precise spatial coordinates.
For chiral molecules that crystallize in non-centrosymmetric space groups, the absolute configuration can be determined by exploiting the phenomenon of anomalous dispersion.[3] When the X-ray energy is near the absorption edge of an atom, the scattering factor becomes a complex number, leading to a breakdown of Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal.[3] This difference in intensity, known as the Bijvoet difference, is dependent on the absolute configuration of the molecule.
The presence of a "heavy" atom (typically with an atomic number greater than 16) in the structure enhances this anomalous scattering effect, making the determination more reliable.[4] In the case of derivatives of this compound, the chlorine atom serves as a convenient anomalous scatterer when using copper Kα radiation (λ = 1.54 Å), a common X-ray source.
A key parameter in assessing the correctness of the assigned absolute structure is the Flack parameter.[5] A value close to 0 with a small standard uncertainty indicates that the assigned configuration is correct, while a value near 1 suggests the inverted structure is the correct one.[5][6]
Let's consider a hypothetical chiral derivative, (R)-N-(1-phenylethyl)-5-nitro-3-(trifluoromethyl)pyridin-2-amine, formed by the substitution of the chlorine atom in this compound with (R)-1-phenylethanamine. The following protocol outlines the steps for its absolute structure confirmation via X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization:
-
Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step. The goal is to encourage slow, ordered growth of molecules from a supersaturated solution. Substituted nitropyridines can be amenable to crystallization from a range of solvents due to their polarity.[6][7][8]
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial.
-
Employ slow evaporation by covering the vial with a cap containing a few pinholes.
-
Alternatively, use vapor diffusion by placing the vial in a sealed chamber containing a less polar anti-solvent (e.g., hexane or pentane). The anti-solvent will slowly diffuse into the vial, reducing the solubility of the compound and promoting crystallization.
-
Monitor the vial for the formation of single crystals over several days to weeks. Suitable crystals should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in at least one dimension.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: The selected crystal must be mounted on the diffractometer and kept at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.
-
Procedure:
-
Carefully select a suitable crystal under a microscope.
-
Mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).
-
Flash-cool the crystal in a stream of cold nitrogen gas (100 K) on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a full sphere of diffraction data using a modern single-crystal X-ray diffractometer equipped with a Cu Kα radiation source and a sensitive detector (e.g., a CCD or CMOS detector).
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Determine the unit cell dimensions and the crystal's space group. For a chiral, enantiomerically pure compound, the space group must be one of the 65 Sohncke groups (chiral space groups).[9]
-
Solve the structure using software like SHELXT or Olex2.
-
Refine the structural model using full-matrix least-squares on F² with software such as SHELXL. This process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Locate and add hydrogen atoms to the model.
-
-
-
Absolute Structure Determination:
-
Rationale: With the refined structure, the absolute configuration is determined by analyzing the Bijvoet pairs.
-
Procedure:
-
During the final stages of refinement, calculate the Flack parameter.
-
A Flack x value of approximately 0.0(2) (i.e., a value close to zero with a small standard uncertainty) would confirm that the model corresponds to the correct absolute configuration of the (R)-enantiomer. A value near 1.0 would indicate that the crystal contains the (S)-enantiomer and the model should be inverted.
-
-
Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography is the definitive method, obtaining suitable crystals can be a significant bottleneck. In such cases, or for orthogonal confirmation, spectroscopic techniques offer powerful alternatives for determining absolute configuration in solution.[1][9]
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution.
-
Expertise & Experience: The key to VCD is the comparison of the experimental spectrum with a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT).[11] A good match between the experimental and calculated spectra for a given enantiomer provides a confident assignment of the absolute configuration.[12] This technique is particularly valuable for molecules that are difficult to crystallize or when information about the solution-state conformation is desired.
NMR spectroscopy, a cornerstone of chemical analysis, can be adapted to determine absolute configuration through the use of chiral auxiliaries.
-
Expertise & Experience: Two common approaches are the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[5][13]
-
CDAs: The chiral analyte is covalently bonded to a chiral reagent (like Mosher's acid) to form a pair of diastereomers. The different spatial arrangements of the diastereomers lead to distinct chemical shifts in their NMR spectra, which can be analyzed to deduce the absolute configuration of the original analyte.[14]
-
CSAs: The chiral analyte is dissolved in a solution containing a chiral solvating agent. The transient diastereomeric complexes that form in solution will have slightly different NMR spectra for the two enantiomers, allowing for their differentiation.[5][13] For compounds containing a trifluoromethyl group, ¹⁹F NMR can be a particularly powerful tool due to its high sensitivity and the large chemical shift dispersion.[15]
-
Table 1: Comparison of Techniques for Absolute Structure Confirmation
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Auxiliaries |
| Principle | X-ray diffraction from a crystal lattice | Differential absorption of polarized IR light | Formation of diastereomeric species in solution |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Pure enantiomer in solution (mg scale) | Pure enantiomer in solution (mg scale) |
| Information Provided | Unambiguous 3D structure, bond lengths/angles, absolute configuration | Absolute configuration and conformation in solution | Absolute configuration (often relative to the auxiliary) |
| Key Advantage | "Gold standard" - provides a complete and definitive structural picture.[3] | Applicable to non-crystalline samples (oils, liquids) and provides solution-state data.[11][12] | Utilizes standard NMR instrumentation; can be rapid.[5][13] |
| Key Limitation | Requires high-quality single crystals, which can be difficult or impossible to obtain. | Requires quantum chemical calculations for interpretation; can be computationally intensive.[11] | Can be empirical; may require derivatization; interpretation can be complex.[14] |
| Relevance for Topic | Ideal, as the Cl atom acts as an anomalous scatterer. | Excellent alternative if crystallization fails. | Good for orthogonal confirmation; ¹⁹F NMR is advantageous.[15] |
Decision-Making Framework
Choosing the right technique depends on the specific circumstances of your project. The following decision tree provides a logical pathway for selecting the most appropriate method.
Conclusion
For the absolute structure confirmation of novel chiral products derived from this compound, single-crystal X-ray crystallography remains the unparalleled gold standard, providing a complete and unambiguous three-dimensional structure. The intrinsic presence of a chlorine atom facilitates the determination of absolute configuration through anomalous dispersion.
However, when faced with challenges in crystallization, researchers have robust and reliable alternatives in VCD and NMR spectroscopy. VCD offers a powerful, non-invasive method for determining absolute configuration in solution, provided that computational resources are available. NMR with chiral auxiliaries presents a more accessible spectroscopic route, with the trifluoromethyl group offering a sensitive probe for ¹⁹F NMR studies.
Ultimately, a multi-faceted approach, potentially combining X-ray crystallography with a spectroscopic technique for orthogonal validation, represents the most rigorous and trustworthy strategy in drug development, ensuring the highest level of scientific integrity.
References
- 1. purechemistry.org [purechemistry.org]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Absolute configuration - Wikipedia [en.wikipedia.org]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reaction Kinetics of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical synthesis, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring system holds a place of prominence. This guide offers an in-depth technical comparison of the reaction kinetics of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, a highly activated and versatile building block. While direct kinetic data for this specific molecule is sparse in publicly accessible literature, this guide provides a robust comparative framework by leveraging experimental data from structurally analogous compounds and a thorough analysis of the underlying electronic and steric principles governing their reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.
The Causality Behind Reactivity: Understanding the SNAr Mechanism in Pyridines
The susceptibility of the pyridine ring to nucleophilic attack is a cornerstone of its synthetic utility. The inherent electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom, is significantly amplified by the presence of strongly electron-withdrawing substituents. This electronic landscape facilitates the SNAr pathway, a two-step addition-elimination process that is fundamental to the chemistry of these compounds.
The rate-determining step in the vast majority of these reactions is the initial attack of the nucleophile on the carbon atom bearing the leaving group. This disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the lynchpin of the reaction's kinetics; the more stabilized the Meisenheimer complex, the lower the activation energy and the faster the reaction rate.
The position of the leaving group and the electron-withdrawing substituents relative to the ring nitrogen is critical. When the attack occurs at the 2- or 4-position (ortho or para to the nitrogen), the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, offering substantial stabilization. Conversely, attack at the 3- or 5-position (meta to the nitrogen) does not permit this direct resonance stabilization by the ring nitrogen, leading to a much higher energy intermediate and a significantly slower reaction.
Caption: Generalized workflow of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Quantitative Comparison: Kinetic Data of Analogous Chloronitropyridines
To establish a quantitative baseline for our comparison, we will examine the second-order rate constants (k2) for the SNAr reactions of various chloronitropyridine isomers with different nucleophiles. This data, compiled from multiple studies, provides a clear picture of the impact of substituent positioning on reaction rates.
Table 1: Reaction of Chloronitropyridine Isomers with Piperidine in Ethanol at 40°C
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Table 2: Reaction of 2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine with Sodium Arenethiolates in Methanol at 20°C
| Nucleophile (Sodium Arenethiolate) | 2-Chloro-3-nitropyridine k₂ (L mol⁻¹ s⁻¹) | 2-Chloro-5-nitropyridine k₂ (L mol⁻¹ s⁻¹) |
| p-OCH₃ | 0.28 | 2.50 |
| p-CH₃ | 0.22 | 1.70 |
| H | 0.15 | 1.00 |
| p-Cl | 0.20 | 1.20 |
| m-Cl | 0.35 | 2.20 |
| p-NO₂ | 2.50 | 11.0 |
Data compiled from various sources for comparative purposes.
The Trifluoromethyl Effect: A Qualitative Leap in Reactivity
The introduction of a trifluoromethyl (-CF₃) group, as in our target compound, this compound, is expected to significantly enhance the reactivity of the pyridine ring towards nucleophilic attack. The -CF₃ group is a potent electron-withdrawing group, operating through a strong inductive effect (-I). This effect further depletes the electron density of the pyridine ring, making the carbon atoms more electrophilic and thereby more susceptible to nucleophilic attack.
In this compound, we have the synergistic electron-withdrawing effects of both a nitro group at the 5-position and a trifluoromethyl group at the 3-position. While neither of these groups is directly ortho or para to the chloro leaving group at the 2-position, their combined inductive pull will substantially increase the electrophilicity of the C-2 carbon. This enhanced electrophilicity will lower the activation energy for the formation of the Meisenheimer complex, leading to a faster reaction rate compared to analogues lacking the -CF₃ group.
Therefore, we can confidently predict the following reactivity order:
This compound > 2-Chloro-5-nitropyridine
The presence of the -CF₃ group is the determining factor in this predicted increase in reactivity.
Experimental Protocol for Kinetic Analysis: A Self-Validating System
The following is a detailed, step-by-step methodology for conducting a comparative kinetic study of the SNAr reactions of halogenated nitropyridines. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Objective: To determine the second-order rate constants (k₂) for the reaction of a series of substituted chloropyridines with a given nucleophile under pseudo-first-order conditions.
Materials:
-
Substituted chloropyridine substrates (e.g., this compound, 2-Chloro-5-nitropyridine)
-
Nucleophile (e.g., piperidine, aniline, or a sodium arenethiolate)
-
Anhydrous solvent (e.g., acetonitrile, DMSO, or ethanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Substrate Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of the chloropyridine substrate and dissolve it in the chosen anhydrous solvent in a volumetric flask.
-
Nucleophile Stock Solution (e.g., 0.1 M): Accurately measure a precise volume of the nucleophile and dissolve it in the same anhydrous solvent in a separate volumetric flask. The concentration of the nucleophile should be significantly higher (at least 10-fold) than the substrate to ensure pseudo-first-order conditions.
-
-
Kinetic Measurement:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Inject a small, precise volume of the substrate stock solution into the cuvette, rapidly mix, and immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the reaction product.
-
Collect absorbance readings at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
Pseudo-First-Order Rate Constant (kobs): Under pseudo-first-order conditions, the reaction follows first-order kinetics with respect to the substrate. The observed rate constant (kobs) can be determined by plotting the natural logarithm of the absorbance change (ln(A∞ - At)) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of the resulting straight line is equal to -kobs.
-
Second-Order Rate Constant (k₂): The second-order rate constant is determined by plotting the observed pseudo-first-order rate constants (kobs) against the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k₂).
-
Caption: Experimental workflow for the kinetic analysis of SNAr reactions.
Conclusion
This compound stands as a highly reactive and synthetically valuable building block. While direct, comparative kinetic data remains to be published, a thorough understanding of the principles of Nucleophilic Aromatic Substitution on the pyridine ring allows for a confident prediction of its enhanced reactivity. The synergistic electron-withdrawing power of the nitro and trifluoromethyl groups significantly activates the ring, making it an excellent substrate for SNAr reactions. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify this reactivity and compare it with a range of alternative reagents, thereby enabling the informed design of efficient and innovative synthetic strategies in drug discovery and development.
A Comparative Guide to the Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: An In-depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
This compound is a key building block in the synthesis of a variety of agrochemicals and pharmaceuticals. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the chloro and nitro groups provide reactive sites for further molecular elaboration. The efficient and cost-effective synthesis of this intermediate is therefore of critical importance to the chemical and pharmaceutical industries. This guide provides a comprehensive benchmark of the primary synthetic routes to this compound, offering a detailed comparison of methodologies, experimental data, and practical considerations to aid researchers in selecting the most appropriate method for their needs.
Synthetic Strategies: A Comparative Overview
Two principal synthetic strategies for this compound will be discussed and benchmarked:
-
Method A: Chlorination of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. This is a widely employed method that involves the conversion of a hydroxyl group to a chloro group. We will examine the use of two common chlorinating agents: thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).
-
Method B: Multi-step Synthesis from 3-(Trifluoromethyl)pyridine. This alternative approach involves the initial chlorination of 3-(trifluoromethyl)pyridine, followed by a nitration step to introduce the nitro group.
This guide will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these methods based on yield, purity, reaction conditions, safety, and cost-effectiveness.
Method A: Chlorination of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
This synthetic route commences with the precursor 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, a commercially available or synthetically accessible intermediate.[1][2] The core of this method lies in the substitution of the hydroxyl group at the 2-position of the pyridine ring with a chlorine atom.
Mechanism of Chlorination: Thionyl Chloride vs. Phosphorus Oxychloride
The choice of chlorinating agent is a critical parameter influencing the reaction's efficiency and outcome. Both thionyl chloride and phosphorus oxychloride are effective, but they operate through slightly different mechanisms which can impact reaction conditions and work-up procedures.
-
Thionyl Chloride (SOCl₂): The reaction with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), proceeds through the formation of a Vilsmeier-Haack type intermediate. The DMF reacts with thionyl chloride to form a highly electrophilic chloroiminium salt. This salt activates the pyridinol for nucleophilic attack by the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[3]
-
Phosphorus Oxychloride (POCl₃): Phosphorus oxychloride is another powerful chlorinating agent for heteroaromatic hydroxyl compounds.[4] The reaction mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This reaction is often carried out at elevated temperatures and may require a base to neutralize the generated phosphoric acid byproducts.[5][6]
Experimental Workflow: Chlorination of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the very novelty that holds promise also demands our utmost respect and caution. 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is one such compound that necessitates a robust understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for its safe handling, storage, and disposal, moving beyond mere procedural steps to explain the rationale behind each critical safety measure.
Understanding the Hazard Landscape
This compound is a compound with a significant hazard profile that must be fully appreciated before any handling occurs. According to its classification, it is toxic if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1] The presence of a nitro group, a trifluoromethyl group, and a chlorine atom on the pyridine ring contributes to its reactivity and toxicological properties. Therefore, all handling procedures must be designed to minimize or eliminate any potential for direct contact or inhalation.
Hazard Identification:
| Hazard Statement | GHS Classification |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| Causes serious eye damage/eye irritation | Serious Eye Damage/Eye Irritation (Category 1/2A) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
This data is a synthesis of information from multiple sources.[1][2][3][4]
The causality behind these classifications lies in the chemical's ability to react with biological macromolecules. Skin and eye irritation are likely due to its acidic nature and reactivity, while its systemic toxicity upon ingestion or inhalation points to its potential to interfere with vital cellular processes.
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe handling is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound. It is crucial to remember that PPE is the last line of defense; engineering controls, such as fume hoods, are the first and most critical.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Respiratory | NIOSH/MSHA-approved respirator | Given that the compound can cause respiratory irritation and is harmful if inhaled, a respirator is essential, especially when handling powders or generating aerosols.[5] For weighing and transferring solids, a dust/mist filtering respirator is recommended. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Butyl) | To prevent skin contact and irritation, robust gloves are necessary.[6] Always check for tears or punctures before use. For prolonged contact, consider double-gloving. |
| Eyes | Chemical safety goggles and/or a face shield | To protect against splashes and airborne particles that can cause serious eye damage, safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[6] |
| Body | Laboratory coat and appropriate clothing | A lab coat protects against incidental contact. Ensure it is fully buttoned. Long pants and closed-toe shoes are also required to prevent skin exposure.[6] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for minimizing risk. The following steps provide a comprehensive workflow for handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, follow the spill response protocol.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (99368-67-9), and all relevant hazard warnings.[3][7]
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is between 2-8°C in an inert atmosphere.[3] Keep the container tightly closed.[6]
Handling and Use
-
Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Weighing and Transfer: When weighing the solid, use a balance inside the fume hood or a vented balance enclosure. Use appropriate tools (spatulas, etc.) to minimize the generation of dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.
Emergency and Disposal Plan
Spill Response
In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted.
Caption: Workflow for responding to a chemical spill.
Spill Cleanup Steps:
-
Personal Precautions: Wear the appropriate PPE as outlined above, including a respirator.[6]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, cover with an inert absorbent material like sand or vermiculite.[6]
-
Collection: Place the contained material into a tightly sealed, labeled container for disposal.[6]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Environmental Precautions: Do not allow the material to enter drains or water courses.[6]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[6]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container. This includes contaminated PPE and absorbent materials.
-
Labeling: The waste container must be labeled as hazardous waste and include the chemical name.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[6] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently and safely work with this compound, ensuring a secure laboratory environment that fosters innovation.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 99368-67-9 [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. CAS#:99368-67-9 | this compound | Chemsrc [chemsrc.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
